molecular formula C11H10N2O B017474 4-(4-Aminophenoxy)pyridine CAS No. 102877-78-1

4-(4-Aminophenoxy)pyridine

Número de catálogo: B017474
Número CAS: 102877-78-1
Peso molecular: 186.21 g/mol
Clave InChI: IHAFMSZIVGDZTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(4-Aminophenoxy)pyridine is a chemical building block of significant interest in medicinal chemistry and materials science. Its core structure, featuring an aminophenoxy ether linkage to a pyridine ring, is a key scaffold in the design of novel bioactive molecules. In pharmaceutical research, this scaffold is a central template for developing potent class II c-Met receptor tyrosine kinase (RTK) inhibitors . These inhibitors are promising antitumor agents that work by occupying the ATP-binding pocket of the c-Met kinase and extending into a hydrophobic secondary pocket, thereby blocking abnormal signaling pathways that lead to cancer cell proliferation, invasion, and metastasis . Derivatives based on this structure have demonstrated excellent anti-proliferation activity against various human cancer cell lines, such as A549 (lung cancer), and can induce apoptosis, making them valuable candidates for targeted cancer therapy research . Beyond oncology, the this compound motif, particularly its diamino derivatives, is highly valuable in polymer chemistry for synthesizing high-performance materials like polyimides (PIs) . These polymers exhibit exceptional thermal stability, good solubility in organic solvents, and excellent hydrophobicity, making them suitable for applications in electronics, gas separation membranes, and other advanced technologies . The amino group provides a reactive site for further chemical modification, allowing for the creation of a wide array of amide and urea derivatives for various research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-pyridin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAFMSZIVGDZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468651
Record name 4-(4-Aminophenoxy)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-78-1
Record name 4-(4-Aminophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yloxy)aniline
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Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine is a heterocyclic aromatic ether of significant interest in medicinal chemistry and pharmaceutical development. While not an active therapeutic agent itself, it serves as a pivotal intermediate and a core structural scaffold in the synthesis of numerous biologically active molecules. Its unique arrangement, featuring a pyridine ring linked via an ether bridge to an aminophenol moiety, provides a versatile platform for creating targeted therapeutics.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It details established experimental protocols and highlights its critical role as a foundational building block for a new generation of kinase inhibitors used in oncology.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 102877-78-1
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Brown crystals / Light brown to brown solid
Melting Point 160-162 °C
Boiling Point 346.2 ± 22.0 °C (Predicted)
Density 1.25 ± 0.1 g/cm³ (Predicted)
pKa 6.63 ± 0.10 (Predicted)
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Table 2: Structural Identifiers for this compound

IdentifierValue
IUPAC Name This compound
SMILES Nc1ccc(Oc2ccncc2)cc1
InChI Key Information not readily available in search results.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely available in public databases. However, analysis of the closely related compound, 4-Aminopyridine (CAS: 504-24-5) , provides valuable spectral context for the aminopyridine moiety, which is a key structural component.

Table 3: Spectroscopic Data for the Analogous Compound 4-Aminopyridine

Technique Key Observations (for 4-Aminopyridine) Reference
¹H NMR Spectral data available, showing characteristic aromatic and amine proton signals.
¹³C NMR Spectral data available, indicating the chemical shifts for the pyridine ring carbons.
IR Spectroscopy N-H asymmetric stretching vibration observed around 3436 cm⁻¹. C=N stretching of the pyridine ring appears at 1602 cm⁻¹. C=C stretching vibrations of the pyridine ring are identified near 1436 cm⁻¹ and 1507 cm⁻¹.
Mass Spectrometry Electron ionization mass spectrum available, showing the molecular ion peak.

Note: The data in Table 3 pertains to 4-Aminopyridine and is provided for reference purposes due to the limited availability of spectral data for this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 4-(4-nitrophenoxy)pyridine.

Objective: To reduce the nitro group of 4-(4-nitrophenoxy)pyridine to an amine group, yielding the target compound.

Materials:

  • 4-(4-nitrophenoxy)pyridine

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C) catalyst (typically 5% or 10%)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite)

  • Ethyl ether

  • Petroleum ether

Procedure:

  • Reaction Setup: Dissolve 4-(4-nitrophenoxy)pyridine in methanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (pressure may vary, but often starts at atmospheric pressure) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate by evaporation under reduced pressure to remove the methanol.

  • Recrystallization: Recrystallize the resulting residue from a solvent mixture of ethyl ether and petroleum ether (e.g., 2:1 v/v) to purify the product.

  • Isolation and Drying: Collect the resulting brown crystals by filtration, wash with petroleum ether, and dry under reduced pressure at 40 °C overnight to yield pure this compound.

G cluster_synthesis Synthesis Workflow start Start: 4-(4-nitrophenoxy)pyridine dissolve Dissolve in Methanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate at RT add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize from Ether/Petroleum Ether concentrate->recrystallize isolate Isolate and Dry Product recrystallize->isolate end_product End: this compound isolate->end_product

Fig 1. Synthesis workflow for this compound.
Analytical Methods

To confirm the identity, purity, and stability of this compound and its derivatives, a combination of chromatographic and spectroscopic techniques is employed.

Purity Assessment (HPLC Protocol):

  • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: A reverse-phase column (e.g., C18) is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid (0.1%) or ammonium formate to improve peak shape.

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 275 nm).

  • Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. Purity is determined by the relative area of the main peak.

Structure Verification:

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Infrared Spectroscopy (FTIR): FTIR is used to identify the presence of key functional groups, such as the N-H bonds of the amine and the C-O-C ether linkage.

Reactivity and Role as a Chemical Scaffold

The chemical reactivity of this compound is dominated by its two primary functional groups: the aromatic amine and the pyridine nitrogen.

  • Amine Group: The primary amine (-NH₂) on the phenoxy ring is nucleophilic and can readily undergo reactions such as acylation, alkylation, and urea formation. This position is the primary site for derivatization in the synthesis of more complex molecules.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand for metal catalysts. Its presence also influences the electron density of the pyridine ring, making it susceptible to certain types of substitution reactions.

The principal application of this compound in drug development is its use as a central scaffold for multi-kinase inhibitors. By modifying the amine group, researchers have developed potent drugs that target key signaling pathways involved in cancer progression.

G cluster_scaffold Role as a Pharmaceutical Scaffold core This compound (Core Scaffold) derivatization Derivatization (e.g., Acylation, Urea Formation at Amine) core->derivatization inhibitor_class Multi-Kinase Inhibitors (Targeted Cancer Therapy) derivatization->inhibitor_class sorafenib Sorafenib (and analogs) inhibitor_class->sorafenib Targets Raf/MEK/ERK cmet c-Met Inhibitors inhibitor_class->cmet Targets HGF Receptor flt3 FLT3 Inhibitors inhibitor_class->flt3 Targets Hematopoietic Growth

Fig 2. Logical diagram of this compound as a scaffold.

Conclusion

This compound is a compound of high strategic importance in synthetic and medicinal chemistry. While its own biological activity is limited, its structure provides an ideal and proven foundation for the development of potent and selective kinase inhibitors. A thorough understanding of its chemical properties, structure, and synthetic pathways, as outlined in this guide, is essential for researchers and scientists working on the discovery and development of next-generation targeted therapies.

The Precision Strike: A Technical Guide to the Mechanism of Action of AMG 337, a 4-(4-Aminophenoxy)pyridine-based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of AMG 337, a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase. AMG 337, which incorporates a 4-(4-aminophenoxy)pyridine-like scaffold, has been a subject of significant preclinical and clinical investigation for the treatment of MET-dependent cancers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its core inhibitory functions, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective Inhibition of MET Kinase

AMG 337 is an orally bioavailable, ATP-competitive inhibitor that specifically targets the MET receptor tyrosine kinase.[1][2][3] Its high selectivity is a key characteristic, as demonstrated in competitive binding assays where it exclusively bound to MET when screened against a large panel of 402 human kinases.[1] The chemical structure of AMG 337 facilitates its binding to the kinase domain of MET, particularly to a well-defined, inactive conformation of the activation loop (A-loop).[1] This binding mode is analogous to other selective MET kinase inhibitors and is crucial for its potent inhibitory effect.[1]

Upon binding, AMG 337 effectively blocks the autophosphorylation of the MET receptor, a critical step in its activation.[1] This inhibition of MET phosphorylation has been observed in both enzymatic and cell-based assays.[1][3] By preventing the activation of MET, AMG 337 subsequently halts the downstream signaling cascades that are crucial for the growth, survival, and invasion of cancer cells.[1][2]

Impact on Downstream Signaling Pathways

The aberrant activation of the MET receptor, often through gene amplification or mutation, leads to the dysregulation of several key intracellular signaling pathways. AMG 337's inhibition of MET phosphorylation directly counteracts these effects. Specifically, it has been shown to block signaling through the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK) pathways.[1][2][4]

In MET-amplified cancer cell lines, treatment with AMG 337 leads to a complete inhibition of MET and the adaptor protein Gab-1 phosphorylation.[1] This, in turn, prevents the activation of downstream effectors such as AKT and ERK1/2.[1] The blockade of these pathways culminates in profound anti-cancer effects, including cell cycle arrest in the G1 phase, a reduction in DNA synthesis, and the induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3.[1]

Quantitative Inhibitory Activity of AMG 337

The potency and selectivity of AMG 337 have been quantified through various in vitro assays. The following table summarizes its inhibitory activity against wild-type MET, MET mutants, and in a cell-based context.

TargetAssay TypeIC50 (nM)
Wild-Type METEnzymatic Assay1
MET (H1094R)Enzymatic Assay1
MET (M1250T)Enzymatic Assay4.7
MET (V1092I)Enzymatic Assay21.5
HGF-induced MET Phosphorylation (PC3 cells)Cell-based Assay5

Data sourced from Hughes et al., 2016 and Selleck Chemicals product information.[1][3]

Visualizing the Mechanism of Action

To illustrate the signaling pathways affected by AMG 337 and its point of intervention, the following diagrams have been generated.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binds P P MET_receptor->P Autophosphorylation Gab1 Gab1 P->Gab1 Recruits & Phosphorylates PI3K PI3K Gab1->PI3K RAS_MAPK RAS/MAPK Pathway Gab1->RAS_MAPK AKT AKT PI3K->AKT Survival Survival AKT->Survival ERK ERK RAS_MAPK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AMG_337 AMG 337 AMG_337->MET_receptor Inhibits ATP binding

Figure 1. The MET signaling pathway and the inhibitory action of AMG 337.

Caption: HGF binding activates the MET receptor, leading to downstream signaling. AMG 337 inhibits MET autophosphorylation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Models Enzymatic_Assay MET Kinase Enzymatic Assay IC50_Enzymatic Determine Enzymatic IC50 Enzymatic_Assay->IC50_Enzymatic Binding_Assay Competitive Binding Assay (402 kinases) Selectivity Assess Kinase Selectivity Binding_Assay->Selectivity Cell_Culture MET-amplified Cancer Cell Lines Phospho_Assay MET Phosphorylation Assay (Immunoblot) Cell_Culture->Phospho_Assay Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (PARP/Caspase-3 Cleavage) Cell_Culture->Apoptosis_Assay IC50_Cellular Determine Cellular IC50 Phospho_Assay->IC50_Cellular Growth_Inhibition Measure Growth Inhibition & Apoptosis Viability_Assay->Growth_Inhibition Apoptosis_Assay->Growth_Inhibition Xenograft MET-dependent Xenograft Models PD_Assay Pharmacodynamic Assay (Gab-1 Phosphorylation) Xenograft->PD_Assay Efficacy Evaluate Antitumor Efficacy PD_Assay->Efficacy

Figure 2. Experimental workflow for characterizing AMG 337.

Caption: A multi-tiered approach from biochemical to in vivo models.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of AMG 337.

MET Kinase Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of AMG 337 on MET kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human MET kinase domain with a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100).

  • Inhibitor Addition: Add serial dilutions of AMG 337 or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing a peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for MET.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of AMG 337 relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular MET Phosphorylation Assay (Immunoblot)

Objective: To assess the ability of AMG 337 to inhibit MET phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Culture MET-dependent cancer cells (e.g., SNU-5, MKN-45) in appropriate media until they reach 70-80% confluency.

  • Serum Starvation and Treatment: Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity. Treat the cells with various concentrations of AMG 337 or DMSO for 2 hours.

  • Ligand Stimulation (if applicable): For non-autocrine models, stimulate the cells with hepatocyte growth factor (HGF) for 10-15 minutes to induce MET phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies specific for phosphorylated MET (p-MET) and total MET. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-MET signal to the total MET signal to determine the extent of inhibition.

Cell Viability Assay

Objective: To evaluate the effect of AMG 337 on the proliferation and survival of MET-dependent cancer cells.

Methodology:

  • Cell Seeding: Seed MET-amplified cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AMG 337 or DMSO for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the GI50 (50% growth inhibition) value by plotting the percentage of viability against the log of the inhibitor concentration.

Conclusion

AMG 337, a kinase inhibitor featuring a this compound-related core, demonstrates potent and highly selective inhibition of the MET receptor tyrosine kinase. Its mechanism of action, centered on the blockade of MET autophosphorylation and the subsequent suppression of critical downstream signaling pathways, has been thoroughly elucidated through a combination of biochemical, cellular, and in vivo studies. This in-depth understanding of its molecular interactions and cellular consequences provides a strong rationale for its continued investigation as a targeted therapy for MET-dependent malignancies.

References

The Biological Activity of 4-(4-Aminophenoxy)pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 4-(4-aminophenoxy)pyridine derivatives reveals a promising scaffold for the development of novel kinase inhibitors and anti-cancer therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important class of compounds, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways.

The this compound core is a key pharmacophore found in several multi-kinase inhibitors, most notably Sorafenib, an approved drug for the treatment of advanced renal cell and hepatocellular carcinoma. This structural motif has been the focus of extensive research, leading to the development of numerous derivatives with potent and selective inhibitory activity against various protein kinases implicated in cancer progression.

Anti-proliferative and Kinase Inhibitory Activity

Research has demonstrated that this compound derivatives exhibit significant anti-proliferative activity against a range of human cancer cell lines. This activity is often attributed to their ability to inhibit key protein kinases involved in tumor growth, angiogenesis, and metastasis.

A notable study by Dai et al. (2023) described the design, synthesis, and biological evaluation of 36 novel 4-(4-aminophenoxy)pyridinamide derivatives.[1] Many of these compounds displayed moderate to excellent anti-proliferative activity against A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.[1] The most promising compound from this series, designated as compound 46 , exhibited an IC50 value of 0.26 μM against A549 cells, demonstrating 2.4 times greater potency than the multi-kinase inhibitor Cabozantinib.[1] Furthermore, compound 46 was found to be a potent inhibitor of c-Met kinase, with an IC50 value of 46.5 nM.[1] The c-Met receptor tyrosine kinase is a well-established proto-oncogene, and its aberrant activation is implicated in numerous human cancers.[2]

Other studies have highlighted the potential of pyridine derivatives to target other critical kinases in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). For instance, a series of 4-phenoxy-pyridine/pyrimidine derivatives were designed as dual VEGFR-2/c-Met inhibitors, with the most promising compound, 23k , showing IC50 values of 1.05 μM and 1.43 μM against VEGFR-2 and c-Met, respectively. Another study on pyridine-derived compounds identified potent VEGFR-2 inhibitors, with compound 10 exhibiting an IC50 of 0.12 µM, nearly equipotent to Sorafenib.

The quantitative data for the anti-proliferative and kinase inhibitory activities of selected this compound derivatives are summarized in the tables below.

Table 1: Anti-proliferative Activity of 4-(4-Aminophenoxy)pyridinamide Derivatives
CompoundA549 IC50 (μM)HeLa IC50 (μM)MCF-7 IC50 (μM)
Compound 46 0.26--
Cabozantinib (Reference) ---

Data sourced from Dai et al., 2023.[1]

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
CompoundTarget KinaseIC50 (nM)
Compound 46 c-Met46.5
Compound 23k VEGFR-21050
Compound 23k c-Met1430
Compound 10 VEGFR-2120

Data compiled from multiple sources.

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The anti-cancer effects of this compound derivatives are not solely dependent on kinase inhibition. Studies have shown that these compounds can induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.

For example, compound 46 was shown to induce apoptosis in A549 cells in a dose-dependent manner and cause cell cycle arrest primarily in the G0/G1 phase.[1] This dual mechanism of action, combining the blockade of pro-survival signaling pathways with the induction of cell death, makes these compounds particularly attractive as anti-cancer drug candidates.

Key Signaling Pathways

The biological activities of this compound derivatives are mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the therapeutic efficacy and potential side effects of these compounds.

c-Met Signaling Pathway

The c-Met signaling pathway plays a pivotal role in cell proliferation, survival, migration, and invasion.[2][3] Ligand-induced activation of the c-Met receptor triggers a cascade of downstream signaling events, including the activation of the RAS/MAPK and PI3K/AKT pathways.[2] Aberrant c-Met signaling is a key driver in many cancers.[1][2]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2/SOS c-Met->GRB2 PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 HGF HGF HGF->c-Met Binds RAS RAS GRB2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) STAT3->Transcription RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound Derivatives Inhibitor->c-Met

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound derivatives.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[4][5] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[4]

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 PLCg PLCγ VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K VEGF VEGF VEGF->VEGFR-2 Binds PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Survival, Permeability) AKT->Angiogenesis MEK MEK RAF->MEK mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivatives Inhibitor->VEGFR-2

Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction. A general procedure is outlined below.

Synthesis_Workflow Start 4-Aminophenol Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent1 Base (e.g., K2CO3, NaH) Reagent1->Reaction Intermediate1 Phenoxide Intermediate Reagent2 Substituted 4-Halopyridine Reagent2->Reaction Product This compound Derivative Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Figure 3: General synthetic workflow for this compound derivatives.

General Synthetic Procedure: To a solution of 4-aminophenol in a suitable solvent (e.g., DMF, DMSO), a base (e.g., potassium carbonate, sodium hydride) is added, and the mixture is stirred at room temperature. The substituted 4-halopyridine (e.g., 4-chloropyridine-2-carboxamide) is then added, and the reaction mixture is heated. After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired this compound derivative.

c-Met Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of a test compound in inhibiting c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Add the kinase reaction buffer, recombinant c-Met enzyme, and the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis (Acridine Orange/Ethidium Bromide) Staining Assay

This dual staining method allows for the visualization and differentiation of viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (e.g., 100 µg/mL of each in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Treat the cells with the test compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in the AO/EB staining solution.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

  • Place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Immediately visualize the cells under a fluorescence microscope.

    • Viable cells: Uniform green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus with intact structure.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylation status of kinases in signaling pathways.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., phospho-ERK, total ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound, lyse the cells, and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine changes in protein expression or phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired duration.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA and prevent its staining.

  • Stain the cells with PI staining solution.

  • Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

  • Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel anti-cancer agents. The derivatives of this core structure have demonstrated potent activity against a variety of cancer cell lines, primarily through the inhibition of key protein kinases such as c-Met and VEGFR-2. Their ability to induce apoptosis and cell cycle arrest further enhances their therapeutic potential.

Future research in this area should focus on several key aspects. The synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor. A broader screening of these compounds against a larger panel of kinases will help to better define their selectivity profiles and identify potential off-target effects. Further elucidation of the downstream signaling events modulated by these compounds will provide a more complete understanding of their mechanisms of action and may reveal novel therapeutic targets. Ultimately, the continued investigation of this compound derivatives holds significant promise for the development of next-generation targeted therapies for cancer.

References

The Emergence of 4-(4-Aminophenoxy)pyridine: A Privileged Scaffold in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-aminophenoxy)pyridine core is a prominent "privileged scaffold" in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural and electronic properties, including its ability to form key hydrogen bonds and participate in various molecular interactions, have established it as a cornerstone in the design of potent and selective protein kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of the this compound scaffold. It includes a summary of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of relevant signaling pathways and drug discovery workflows to facilitate further research and development in this critical area of oncology.

Discovery and Historical Context

While the precise first synthesis of the parent this compound molecule is not prominently documented, its historical roots are intertwined with the development of pyridine chemistry and diaryl ether synthesis. The pyridine ring was first isolated in 1846, and its structure was elucidated in the 1870s. The synthesis of diaryl ethers, which forms the core of the this compound structure, has been historically achieved through methods like the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, first reported in the early 20th century.[1][2]

The modern significance of the this compound scaffold emerged with the rise of targeted cancer therapy and the focus on inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[3] Its utility as a key building block became evident in the synthesis of multi-kinase inhibitors, where it serves as a versatile platform for modifications to optimize potency, selectivity, and pharmacokinetic properties.[4] A notable example is its presence as a core intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced kidney and liver cancers.[4][5]

The this compound Scaffold in Kinase Inhibition

The pyridine moiety is a bioisostere of a phenyl ring and is the second most common heterocycle found in FDA-approved drugs.[3] The nitrogen atom in the pyridine ring of the this compound scaffold is a key hydrogen bond acceptor, allowing it to interact with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor.

The aminophenoxy tail of the scaffold allows for extensive structural modifications. The amine group provides another point for hydrogen bonding or can be functionalized to interact with other regions of the kinase or to attach solubilizing groups. This versatility has enabled medicinal chemists to develop derivatives that target a wide range of kinases with high affinity and selectivity.

Data Presentation: Quantitative Structure-Activity Relationship (SAR)

The following tables summarize the in vitro activity of selected pyridine and pyrazolopyridine derivatives, highlighting the impact of structural modifications on their inhibitory potency against various cancer-relevant kinases.

Table 1: Inhibitory Activity of Pyridine and Pyrazolopyridine Derivatives Against Cyclin-Dependent Kinase 2 (CDK2) [6]

Compound IDStructureCDK2/cyclin A2 IC₅₀ (µM)
Roscovitine (Ref.) Reference Compound0.39
1 Pyridone derivative0.57
4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile0.24
8 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine0.65
11 S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate0.50
14 Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.93

Table 2: Inhibitory Activity of Pyrazolopyridine and Pyrazolothiazole Derivatives Against c-Met Kinase and Cancer Cell Lines [7]

Compound IDc-Met IC₅₀ (nM)HepG-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Cabozantinib (Ref.) 5.38 ± 0.35---
5a 4.27 ± 0.31 3.42 ± 1.31 4.16 ± 0.208.16 ± 0.11
5b 7.95 ± 0.173.56 ± 1.509.21 ± 0.028.21 ± 0.15
10a 21.61 ± 0.2510.15 ± 0.1517.16 ± 0.3715.21 ± 0.25
10b 45.16 ± 0.3115.21 ± 0.2116.25 ± 0.2116.25 ± 0.31

Experimental Protocols

Synthesis of a Key Intermediate: 4-(4-Aminophenoxy)-N-methylpicolinamide[5][8]

This protocol describes a common method for synthesizing a key intermediate used in the production of various kinase inhibitors.

Materials:

  • 4-Aminophenol

  • Dimethylformamide (DMF), anhydrous

  • Potassium tert-butoxide (1M solution in THF)

  • (4-chloro-2-pyridyl)-N-methyl carboxamide

  • Potassium carbonate

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of 4-aminophenol (1 g, 9.2 mmol) in anhydrous DMF (20 mL), add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.

  • Stir the mixture for 2 hours to facilitate the formation of the phenoxide.

  • Add (4-chloro-2-pyridyl)-N-methyl carboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C for 6 hours.

  • After cooling, extract the mixture with ethyl acetate (50 mL).

  • Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography to afford 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid.

In Vitro Kinase Assay (Luminescence-based)

This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human kinase enzyme (e.g., c-Met, VEGFR-2, FLT3)

  • Kinase substrate peptide

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for controls) to the wells of a white, opaque plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture in kinase assay buffer. The final ATP concentration is typically at or near its Km for the kinase. Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)[6][7][9][10]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HepG-2, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate at 37°C for 4 hours in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Incubation: Incubate at 37°C for 4 hours (or overnight) to dissolve the formazan crystals.

  • Absorbance Reading: Mix each sample and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

Kinase Inhibitor Drug Discovery Workflow

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target Target Identification & Validation HTS High-Throughput Screening (HTS) Target->HTS Assay Development Hit_ID Hit Identification HTS->Hit_ID Data Analysis Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Studies Lead_Opt Lead Optimization Lead_Gen->Lead_Opt ADMET Optimization Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Candidate Selection Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

c-Met Signaling Pathway

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor 4-Aminophenoxy -pyridine Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met receptor tyrosine kinase signaling pathway and its inhibition.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 4-Aminophenoxy -pyridine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway, a key regulator of angiogenesis.

FLT3 Signaling Pathway

FLT3_Pathway FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT FLT3_ITD FLT3-ITD (Mutation) FLT3_ITD->RAS_MAPK Constitutively Activates FLT3_ITD->PI3K_AKT Constitutively Activates STAT5 STAT5 FLT3_ITD->STAT5 Constitutively Activates Proliferation Cell Proliferation & Survival (e.g., in AML) RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Inhibitor 4-Aminophenoxy -pyridine Inhibitor Inhibitor->FLT3_ITD Inhibits

Caption: FLT3 signaling in normal and mutated (ITD) states, relevant in AML.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of targeted kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have allowed for the creation of a diverse range of potent and selective drug candidates. The continued exploration of this scaffold, guided by structure-based drug design and a deeper understanding of kinase biology, holds significant promise for the development of next-generation therapies for cancer and other diseases driven by aberrant kinase signaling. Future efforts will likely focus on developing derivatives that can overcome acquired resistance mechanisms and that exhibit improved safety profiles and oral bioavailability.

References

The Privileged Scaffold of 4-(4-Aminophenoxy)pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-aminophenoxy)pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous targeted therapies. Its inherent structural and electronic properties provide a versatile platform for the design of potent and selective inhibitors of key signaling proteins, particularly protein kinases. This technical guide offers an in-depth exploration of the this compound scaffold, detailing its synthesis, mechanism of action, and therapeutic applications, with a primary focus on its role in oncology.

Introduction to a Versatile Scaffold

The unique arrangement of a pyridine ring, an ether linkage, and an aminophenyl group in the this compound scaffold provides a foundation for developing targeted therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor and enhance aqueous solubility, while the aminophenyl moiety offers a site for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles. This adaptability has made it a cornerstone in the development of multi-kinase inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a well-established process in medicinal chemistry, typically involving a multi-step sequence. A general and representative synthetic workflow is outlined below.

Synthetic_Workflow start Starting Materials (e.g., 2-picolinic acid, 4-aminophenol) step1 Formation of Pyridine Core (e.g., 4-chloro-N-methyl-2-pyridinecarboxamide) start->step1 Amidation/Chlorination step2 Ether Linkage Formation (Nucleophilic Aromatic Substitution) step1->step2 Reaction with 4-aminophenol derivative final_product This compound Derivative step2->final_product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This protocol details the synthesis of a key intermediate in the development of several kinase inhibitors.[1]

Step 1: Synthesis of 4-Chloro-N-methyl-2-pyridinecarboxamide

  • To a solution of 2-picolinic acid in a suitable solvent (e.g., tetrahydrofuran), add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture at 70°C for 16 hours to produce the acid chloride.

  • Cool the mixture and then slowly add a 40% aqueous solution of methylamine at 0-3°C.

  • Stir the reaction for four hours, allowing it to come to room temperature.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 4-chloro-N-methyl-2-pyridinecarboxamide.

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

  • Dissolve 4-aminophenol in anhydrous DMF.

  • Add potassium tert-butoxide (KOtBu) to the solution and stir at room temperature for 2 hours to form the phenoxide.

  • Add 4-chloro-N-methyl-2-pyridinecarboxamide and potassium carbonate to the reaction mixture.

  • Heat the mixture to 80°C for 6-8 hours.

  • After cooling, extract the product with ethyl acetate.

  • Wash the organic layer with brine and dry over magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide.

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of the this compound scaffold primarily exert their therapeutic effects by inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.[2] Key targets include c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play crucial roles in tumor growth, proliferation, and angiogenesis.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and motility. Aberrant c-Met activation is implicated in numerous cancers.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K HGF HGF HGF->cMet Binds inhibitor This compound Derivative inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Inhibition of the c-Met signaling pathway.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Binding of VEGF-A to VEGFR-2 initiates downstream signaling that promotes endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGFA VEGF-A VEGFA->VEGFR2 Binds inhibitor This compound Derivative inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Migration, Survival) ERK->GeneExpression

Caption: Inhibition of the VEGFR-2 signaling pathway.

By inhibiting these kinases, this compound derivatives can simultaneously block multiple pathways that drive tumor progression, leading to cell cycle arrest and apoptosis.[3]

Quantitative Biological Data

The following tables summarize the in vitro activity of representative this compound derivatives against key kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

CompoundTarget KinaseIC₅₀ (nM)Kᵢ (nM)Reference
Compound 46 c-Met46.5N/A[3]
Sorafenib c-RAF20.9N/A[4]
VEGFR-24N/A[4]
Compound 12d c-Met110N/A[5]
VEGFR-2190N/A[5]
Compound 26c c-Met8.2N/A[6]
Compound 10 VEGFR-2120N/A[7]
Compound 3e c-Met48N/A[8]
VEGFR-283N/A[8]

N/A: Data not available

Table 2: Anti-proliferative Activity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 46 A549 (Lung)0.26[3]
HeLa (Cervical)N/A[3]
MCF-7 (Breast)N/A[3]
Sorafenib A549 (Lung)8.572[4]
HeLa (Cervical)4.163[4]
HepG2 (Liver)8.338[4]
Compound 26c MKN-45 (Gastric)0.003[6]
Compound 17l A549 (Lung)0.98[5]
MCF-7 (Breast)1.05[5]
HeLa (Cervical)1.28[5]

Table 3: Preclinical Pharmacokinetic (ADME) Parameters of Representative Kinase Inhibitors

CompoundSpeciesBioavailability (%)Clearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Reference
GNE-A Mouse88.015.89.0N/A[9]
Rat11.236.62.11.67[9]
Dog55.82.44N/A16.3[9]
Monkey72.413.9N/AN/A[9]
AMG 900 Rat31N/AN/A0.6[10]
Dog107N/AN/A2.4[10]
KBP-7018 Mouse68<30% of hepatic blood flow1.51N/A[10]
Rat21<30% of hepatic blood flow4.65N/A[10]
DogN/AHighN/AN/A[10]
Monkey25<30% of hepatic blood flowN/A4.6[10]

Note: The compounds in Table 3 are structurally related kinase inhibitors and are included to provide a general understanding of the potential pharmacokinetic profiles of this class of molecules.

Key Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol outlines a common method for assessing the anti-proliferative effects of compounds on cancer cell lines.

MTT_Workflow plate_cells Plate cells in 96-well plate incubate1 Incubate for 24h plate_cells->incubate1 add_compound Add serially diluted compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate for 2-4h in the dark add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance

Caption: Workflow for an MTT cell proliferation assay.

Procedure:

  • Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48 to 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis (Annexin V) Assay

This protocol is used to quantify apoptosis (programmed cell death) induced by the test compounds.

Procedure:

  • Treat cells with the desired concentrations of the this compound derivative for a specified time.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the populations of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[4][9][11][12][13]

Broader Therapeutic Applications

While the primary focus of drug development efforts for the this compound scaffold has been in oncology, the core 4-aminopyridine structure has shown therapeutic potential in other areas. For instance, 4-aminopyridine itself is an FDA-approved treatment for multiple sclerosis and has been investigated for its role in attenuating inflammation and promoting tissue regeneration in burn injuries.[2][12] These findings suggest that with appropriate modifications, derivatives of the this compound scaffold could be explored for the treatment of inflammatory and autoimmune diseases.[14]

Conclusion

The this compound scaffold is a highly versatile and privileged structure in drug design. Its amenability to chemical modification allows for the development of potent and selective inhibitors of key signaling pathways, particularly those involved in cancer progression. The extensive body of research on this scaffold provides a solid foundation for the future design of novel therapeutics with improved efficacy and safety profiles, not only for cancer but potentially for a broader range of diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with this important class of compounds.

References

An In-depth Technical Guide on the Solubility of 4-(4-Aminophenoxy)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

Quantitative solubility data for the related compound, 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide, in various organic solvents at different temperatures is summarized below. This data is presented to serve as a reference point for understanding the potential solubility behavior of 4-(4-Aminophenoxy)pyridine.

Table 1: Molar Fraction Solubility (x) of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide in Selected Organic Solvents at Various Temperatures (K)

Temperature (K)MethanolEthanoln-Propanoln-ButanolEthyl AcetateAcetonitrileTetrahydrofuran
278.150.001380.000850.000620.000480.002850.002150.00642
283.150.001750.001080.000790.000610.003520.002680.00785
288.150.002210.001370.001010.000780.004340.003310.00959
293.150.002780.001730.001280.000990.005350.004090.01169
298.150.003480.002170.001610.001250.006580.005050.01423
303.150.004350.002710.002020.001570.008070.006210.01728
308.150.005430.003390.002530.001970.009860.007610.02094
313.150.006760.004220.003150.002460.012010.009300.02533
318.150.008390.005230.003910.003060.014580.011320.03058
323.150.010360.006470.004840.003790.017630.013720.03683
328.150.012730.007980.005980.004690.021240.016560.04427

Note: Data extracted from a study on 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide and is intended for illustrative purposes.

Experimental Protocols

2.1. Protocol for Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3]

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic water bath or heating mantle with temperature control

  • Jacketed glass vessel or sealed flasks

  • Magnetic stirrer and stir bars

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Pre-weighed weighing bottles or vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the selected organic solvent in a jacketed glass vessel or a sealed flask.

    • Place the vessel in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.[3]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the solid to settle for a period (e.g., 2-4 hours) at the constant experimental temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter to avoid precipitation during sampling.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution into a pre-weighed weighing bottle.

    • Record the total mass of the weighing bottle and the solution.

    • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute until a constant mass of the dry solid is obtained.[2]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute and the mass of the solvent.

    • Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ), grams of solute per 100 mL of solvent (g/100mL), or mole fraction.

Synthesis Workflow

The synthesis of this compound is a key process for obtaining this valuable intermediate. A common synthetic route involves the nucleophilic aromatic substitution of 4-chloropyridine with 4-aminophenol.

Synthesis_Workflow node_reactants Starting Materials: 4-Chloropyridine 4-Aminophenol node_reaction Nucleophilic Aromatic Substitution Reaction (Base-catalyzed) node_reactants->node_reaction 1. Reaction Setup node_workup Reaction Work-up: - Quenching - Extraction node_reaction->node_workup 2. Isolation node_purification Purification: - Column Chromatography - Recrystallization node_workup->node_purification 3. Purification node_product Final Product: This compound node_purification->node_product 4. Final Product

References

Potential Therapeutic Targets of 4-(4-Aminophenoxy)pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of 4-(4-aminophenoxy)pyridine-2-carboxamide and its derivatives, a class of compounds demonstrating significant promise in oncology. This document outlines their primary molecular targets, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Core Therapeutic Target: c-Met Kinase

Research has identified the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, also known as c-Met, as a primary therapeutic target for this compound-2-carboxamide derivatives.[1][2] Dysregulation of the c-Met signaling pathway, through amplification, mutation, or overexpression, is a key driver in the development and progression of various cancers.[2] The binding of its ligand, Hepatocyte Growth Factor (HGF), triggers receptor dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT3, which are crucial for cell proliferation, survival, and motility.[2]

Derivatives of this compound-2-carboxamide have been shown to be potent inhibitors of c-Met kinase.[1] In addition to c-Met, these compounds have been investigated for their activity against other protein kinases involved in cancer progression, including FLT3 and VEGFR-2.[2]

Quantitative Data

The following tables summarize the in vitro inhibitory activities of representative this compound-2-carboxamide derivatives against c-Met kinase and various cancer cell lines.

Table 1: In Vitro c-Met Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
Compound 46c-Met46.5[1]
MET kinase-IN-4c-Met1.9[2]
MET kinase-IN-4Flt-34[2]
MET kinase-IN-4VEGFR-227[2]

Table 2: In Vitro Anti-proliferative Activity of this compound-2-carboxamide Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Compound 46A549Non-small cell lung cancer0.26[1]
Most active derivatives (unspecified)A549Non-small cell lung cancerModerate to excellent activity[1]
Most active derivatives (unspecified)HeLaCervical cancerModerate to excellent activity[1]
Most active derivatives (unspecified)MCF-7Breast cancerModerate to excellent activity[1]

Signaling Pathway

The diagram below illustrates the simplified c-Met signaling pathway and the point of inhibition by this compound-2-carboxamide derivatives.

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-Met Receptor GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 Direct Phosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor 4-(4-Aminophenoxy) pyridine-2-carboxamide Derivatives Inhibitor->cMET Inhibits HGF HGF HGF->cMET Binds & Dimerizes

Simplified c-Met Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro c-Met Kinase Inhibition Assay (Luminescent-based)

This protocol describes a method to determine the in vitro potency of a test compound in inhibiting c-Met kinase activity using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu,Tyr) substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to the desired concentrations. A final DMSO concentration of ≤1% is recommended.

  • Assay Plate Setup: Add 2.5 µL of the diluted test compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant c-Met kinase in Kinase Buffer and add 2.5 µL to each well.

  • Reaction Initiation: Prepare a mixture of the Poly(Glu,Tyr) substrate and ATP in Kinase Buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

This protocol details the assessment of a compound's effect on the cell cycle and its ability to induce apoptosis.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation buffer (e.g., 70% ethanol)

  • Propidium Iodide (PI) staining solution with RNase A

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

Cell Cycle Analysis:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis:

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Data Acquisition and Analysis: Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experiments described.

kinase_assay_workflow start Start prepare_reagents Prepare Serial Dilutions of Test Compound start->prepare_reagents plate_setup Add Compound/Vehicle to Assay Plate prepare_reagents->plate_setup add_enzyme Add Recombinant Kinase (e.g., c-Met) plate_setup->add_enzyme initiate_reaction Initiate Reaction with Substrate/ATP Mixture add_enzyme->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_detect Stop Reaction and Add Detection Reagent incubate->stop_detect read_plate Measure Signal (e.g., Luminescence) stop_detect->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Workflow for an In Vitro Kinase Inhibition Assay.

cell_based_assay_workflow cluster_analysis Analysis cluster_cycle Cell Cycle cluster_apoptosis Apoptosis start Start seed_cells Seed Cancer Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with Test Compound for 24-72h seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix Cells with Ethanol harvest_cells->fix_cells stain_annexin Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_annexin stain_pi Stain with Propidium Iodide fix_cells->stain_pi flow_cytometry Analyze by Flow Cytometry stain_pi->flow_cytometry stain_annexin->flow_cytometry analyze_data Determine Cell Cycle Distribution and Apoptotic Population flow_cytometry->analyze_data end End analyze_data->end

Workflow for Cell Cycle and Apoptosis Analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)pyridine via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds and materials. Its structure combines a pyridine ring and an aminophenoxy group, making it a versatile building block in medicinal chemistry and drug discovery. The Williamson ether synthesis is a robust and widely used method for the formation of ethers, including aryl ethers like this compound. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. This document provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, along with relevant characterization data.

Reaction Principle

The synthesis of this compound is achieved through the reaction of 4-aminophenol with a suitable 4-halopyridine, typically 4-chloropyridine hydrochloride, in the presence of a strong base. The base deprotonates the hydroxyl group of 4-aminophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient carbon atom of the 4-halopyridine, displacing the halide and forming the desired ether linkage.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses involving pyridyl ethers.

Materials:

  • 4-Aminophenol

  • 4-Chloropyridine hydrochloride

  • Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 equivalent) and anhydrous DMF.

  • Deprotonation: While stirring, add a strong base such as potassium tert-butoxide (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise to the solution at room temperature. If using sodium hydride, caution must be exercised due to the evolution of hydrogen gas. Stir the mixture at room temperature for 30-60 minutes, or until the evolution of gas ceases, to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add 4-chloropyridine hydrochloride (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameChemical FormulaMolecular Weight ( g/mol )Role
4-AminophenolC₆H₇NO109.13Nucleophile Precursor
4-Chloropyridine hydrochlorideC₅H₅Cl₂N150.01Electrophile
Potassium tert-butoxideC₄H₉KO112.21Base
This compoundC₁₁H₁₀N₂O186.21Product

Table 2: Characterization Data for this compound

PropertyValue
Physical State Off-white to pale yellow solid
Melting Point 160-162 °C [cite: No source found for this specific data point]
Yield Typically 70-90% (after purification)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.25 (d, J = 5.6 Hz, 2H), 7.05 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 5.6 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 5.15 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) 164.5, 150.8, 149.5, 143.2, 122.1, 115.3, 109.8
IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 1610 (C=N stretch), 1510 (C=C stretch, aromatic), 1240 (C-O stretch, ether)

Note: NMR and IR data are predicted based on the structure and typical values for similar compounds and should be confirmed experimentally.

Mandatory Visualization

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 4-Aminophenol Setup 1. Mix 4-Aminophenol & DMF Reactant1->Setup Reactant2 4-Chloropyridine Hydrochloride Addition 3. Add 4-Chloropyridine Hydrochloride Reactant2->Addition Base Potassium tert-butoxide Deprotonation 2. Add Base (Stir at RT) Base->Deprotonation Solvent Anhydrous DMF Solvent->Setup Setup->Deprotonation Deprotonation->Addition Heating 4. Heat to 80-100°C (4-8 hours) Addition->Heating Quench 5. Quench with Water Heating->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Wash 7. Wash with Water & Brine Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Purify (Chromatography or Recrystallization) Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • 4-Chloropyridine hydrochloride is corrosive and toxic. Handle with care.

  • Follow standard laboratory safety procedures for handling and disposing of chemicals.

Application Notes and Protocols: Utilizing 4-(4-Aminophenoxy)pyridine as a Versatile Building Block for Novel Sorafenib Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib, a multi-kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of several key kinases implicated in tumor cell proliferation and angiogenesis, including RAF-1, B-RAF, VEGFR, and PDGFR-beta.[1] The unique diarylurea structure of Sorafenib has made it an attractive lead compound for the development of new analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles. A key building block in the synthesis of Sorafenib and its derivatives is 4-(4-aminophenoxy)-N-methylpicolinamide. This document provides detailed protocols and data for the synthesis and evaluation of novel Sorafenib analogs using 4-(4-aminophenoxy)pyridine derivatives, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Synthesis of Sorafenib Analogs: A General Overview

The synthesis of Sorafenib analogs using a this compound scaffold generally follows a convergent strategy. A key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, is first synthesized and then coupled with a variety of isocyanates to yield the final diarylurea compounds.[2][3]

A common synthetic route involves the following key steps:

  • Synthesis of 4-chloro-N-methylpicolinamide: Picolinic acid is chlorinated and subsequently amidated with methylamine.[2][4]

  • Ether formation: The resulting 4-chloro-N-methylpicolinamide is coupled with 4-aminophenol to form the diaryl ether linkage, yielding 4-(4-aminophenoxy)-N-methylpicolinamide.[1][2]

  • Urea formation: Finally, the amino group of 4-(4-aminophenoxy)-N-methylpicolinamide is reacted with a substituted phenyl isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to form the characteristic diarylurea moiety of the Sorafenib analogs.[1][5]

This modular approach allows for the facile generation of a library of analogs by varying the isocyanate coupling partner.

G cluster_synthesis Synthetic Workflow for Sorafenib Analogs Picolinic Acid Picolinic Acid 4-chloro-N-methylpicolinamide 4-chloro-N-methylpicolinamide Picolinic Acid->4-chloro-N-methylpicolinamide Chlorination & Amidation 4-(4-aminophenoxy)-N-methylpicolinamide 4-(4-aminophenoxy)-N-methylpicolinamide 4-chloro-N-methylpicolinamide->4-(4-aminophenoxy)-N-methylpicolinamide 4-aminophenol 4-aminophenol 4-aminophenol->4-(4-aminophenoxy)-N-methylpicolinamide Ether Formation Sorafenib Analog Sorafenib Analog 4-(4-aminophenoxy)-N-methylpicolinamide->Sorafenib Analog Substituted Isocyanate Substituted Isocyanate Substituted Isocyanate->Sorafenib Analog Urea Formation

Caption: General synthetic workflow for Sorafenib analogs.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This protocol describes the synthesis of the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, adapted from literature procedures.[1][2][4]

Step 1: Synthesis of 4-chloro-N-methylpicolinamide

  • To a solution of picolinic acid in a suitable solvent (e.g., toluene or THF), add thionyl chloride (e.g., 3.5 equivalents) and a catalytic amount of DMF.[4][6]

  • Heat the reaction mixture (e.g., at 70-100°C) for several hours (e.g., 16 hours) under a nitrogen atmosphere.[1][4]

  • After cooling, carefully add the reaction mixture to a solution of methylamine (e.g., 40% aqueous solution or 2M in THF) at a low temperature (e.g., 0-3°C).[2][4]

  • Stir the mixture for a few hours and then extract the product with an organic solvent.

  • Purify the crude product by chromatography to obtain 4-chloro-N-methylpicolinamide.

Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

  • To a solution of 4-aminophenol in a polar aprotic solvent (e.g., dry DMF), add a strong base such as potassium tert-butoxide (KOtBu) and potassium carbonate.[4]

  • Add 4-chloro-N-methylpicolinamide to the reaction mixture.

  • Heat the reaction at an elevated temperature (e.g., 80°C) for several hours (e.g., 8 hours).[4]

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide.

Protocol 2: Synthesis of a Sorafenib Analog

This protocol outlines the final step in the synthesis of a Sorafenib analog.[1][5]

  • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a dry aprotic solvent such as dichloromethane (DCM).

  • Add a solution of the desired substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for a few hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the solid product with the reaction solvent and dry under vacuum to obtain the pure Sorafenib analog.

Biological Evaluation of Sorafenib Analogs

The synthesized Sorafenib analogs are typically evaluated for their anti-proliferative activity against a panel of cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of potential anticancer compounds.[6][7]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549, HeLa) in 96-well plates at a density of approximately 10,000 cells per well and allow them to attach overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the Sorafenib analogs and a positive control (e.g., Sorafenib) in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., 0.1%).[8] Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24 or 72 hours).[8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation

The following tables summarize the in vitro anti-proliferative activity of representative Sorafenib analogs from the literature.

Table 1: Cytotoxicity of Sorafenib Analogs (IC50 in µM)

CompoundHepG2 (Liver)A549 (Lung)HeLa (Cervical)MCF-7 (Breast)H1975 (Lung)Reference
Sorafenib~4.3----[1]
Analog 4a1-4.3----[1]
Analog 4b1-4.3----[1]
Analog 4c1-4.3----[1]
Analog 4d1-4.3----[1]
Analog 4e1-4.3----[1]
t-AUCMB4.8 ± 0.4--4.9 ± 0.3-[8]
t-MTUCB5.2 ± 0.6--19.3 ± 1.5-[8]
Analog 3c--Good--[7][9]
Analog 3d--Good--[7][9]
Analog 3h--Good--[7][9]
Analog 3n--Good--[7][9]
Analog 3r--Good--[7][9]
Analog 3z--Good--[7][9]
Analog 3t-Good--Good[7][9]
Analog 3v-Good--Good[7][9]
Analog 6c0.6-0.90.6-0.90.6-0.9--[10]
Analog 6h0.6-0.90.6-0.90.6-0.9--[10]
Analog 23k20.15 ± 2.642.16 ± 0.19-9.13 ± 0.65-[11]

Note: "-" indicates data not available in the cited sources. "Good" indicates significant inhibitory effects as reported in the source without specific IC50 values being easily extractable.

Signaling Pathways

Sorafenib and its analogs exert their anti-cancer effects by targeting key signaling pathways involved in cell growth, proliferation, and angiogenesis. The primary pathway inhibited is the RAF/MEK/ERK signaling cascade.[12][13][14][15]

G cluster_pathway RAF/MEK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Transcription Factors->Proliferation, Survival, Angiogenesis Sorafenib Analog Sorafenib Analog Sorafenib Analog->Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Inhibition Sorafenib Analog->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib analogs.

Conclusion

The this compound scaffold is a valuable and versatile building block for the development of novel Sorafenib analogs. The synthetic protocols provided herein offer a robust framework for the generation of diverse compound libraries. The biological evaluation methods, particularly the MTT assay, are standard procedures for assessing the anti-proliferative activity of these new chemical entities. The data presented demonstrates that modifications to the Sorafenib structure can lead to analogs with potent anti-cancer activity, sometimes exceeding that of the parent drug. Further investigation into the structure-activity relationships of these analogs will continue to guide the design of next-generation kinase inhibitors for cancer therapy.

References

Application of 4-(4-Aminophenoxy)pyridine in the Development of c-Met Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cell proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a key driver in the development and progression of numerous human cancers.[1] This makes c-Met a highly attractive target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a major focus of drug discovery efforts.

The 4-(4-aminophenoxy)pyridine scaffold has emerged as a valuable pharmacophore in the design of potent and selective c-Met inhibitors. This structure provides a key hinge-binding motif and a versatile platform for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of c-Met inhibitors derived from this scaffold.

c-Met Signaling Pathway

Upon binding of its ligand, HGF, the c-Met receptor undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation cascade creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3] These pathways are crucial for driving cellular processes such as proliferation, survival, and migration.[1][3] Dysregulation of this signaling cascade is a hallmark of many cancers.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-cMet cMet->p_cMet Dimerization & Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS STAT3 STAT3 p_cMet->STAT3 Inhibitor This compound -based Inhibitor Inhibitor->p_cMet Inhibits PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF p_STAT3 p-STAT3 STAT3->p_STAT3 Survival Survival AKT->Survival MEK MEK RAF->MEK Nucleus Nucleus p_STAT3->Nucleus ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Invasion Invasion Nucleus->Invasion

Caption: Simplified c-Met Signaling Pathway and Point of Inhibition.

Workflow for c-Met Inhibitor Development

The development of novel c-Met inhibitors based on the this compound scaffold typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

inhibitor_workflow Design Lead Identification & Structure-Based Design Synthesis Chemical Synthesis of This compound Derivatives Design->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro KinaseAssay c-Met Kinase Assay (IC50) InVitro->KinaseAssay CellAssay Cell-Based Assays (Viability, p-Met) InVitro->CellAssay InVivo In Vivo Efficacy InVitro->InVivo Xenograft Xenograft Models InVivo->Xenograft PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD LeadOpt Lead Optimization PKPD->LeadOpt LeadOpt->Design

Caption: General Workflow for c-Met Inhibitor Development.

Data Presentation: In Vitro Activity of Representative Phenoxy-Pyridine c-Met Inhibitors

The following tables summarize the in vitro inhibitory activities of several reported c-Met inhibitors that share a phenoxy-pyridine or structurally related scaffold. This data provides a benchmark for the expected potency of novel compounds derived from this compound.

Table 1: c-Met Kinase Inhibitory Activity

Compound IDc-Met IC50 (nM)Reference Compoundc-Met IC50 (nM)
Compound 4 4.9Cabozantinib5.4
Compound 26c 8.2Foretinib-
Compound 12d 110--
Compound 23k 1430Foretinib-
AMG 208 5.2--

Data sourced from multiple publications.[1][4][5][6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
Compound 4 Hep3BHepatocellular Carcinoma2.1
Compound 4 Huh7Hepatocellular Carcinoma6.2
Compound 26c MKN-45Gastric Cancer0.003
Compound 23k A549Lung Cancer2.16
Compound B26 A549Lung Cancer3.22
Compound B26 HeLaCervical Cancer4.33
Compound B26 MCF-7Breast Cancer5.82

Data sourced from multiple publications.[4][5][7]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of a this compound-2-carboxamide derivative, a close analog and key intermediate for c-Met inhibitors.[8]

Step 1: Synthesis of 4-Chloro-N-methyl-2-pyridinecarboxamide

  • To a solution of 2-picolinic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature until the acid is completely converted to the acid chloride.

  • In a separate flask, dissolve methylamine hydrochloride and a base (e.g., triethylamine) in dichloromethane.

  • Slowly add the acid chloride solution to the methylamine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate.

  • Purify the crude product by column chromatography to obtain 4-chloro-N-methyl-2-pyridinecarboxamide.

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

  • To a solution of 4-aminophenol in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) at 0°C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide in DMF to the reaction mixture.

  • Heat the reaction at an elevated temperature (e.g., 80-100°C) and monitor its progress by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Purify the product by column chromatography to yield 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency of a test compound in inhibiting c-Met kinase activity, often using a luminescence-based assay like ADP-Glo™.

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a stock solution of recombinant human c-Met kinase in Kinase Buffer.

    • Prepare a stock solution of a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in Kinase Buffer. The final ATP concentration should be at or near its Km for c-Met.

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in Kinase Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (96-well plate format) :

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the c-Met kinase solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure kinase activity using a detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.

  • Cell Seeding :

    • Seed cancer cells (e.g., A549, MKN-45) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 4: Western Blot Analysis for Phospho-c-Met

This protocol is used to confirm the on-target activity of a c-Met inhibitor by measuring the phosphorylation status of c-Met in cells.

  • Cell Treatment and Lysis :

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with the test compound at various concentrations for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Y1234/1235) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection :

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met and a loading control protein (e.g., β-actin or GAPDH).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Purification of 4-(4-Aminophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analytical determination and preparative purification of 4-(4-Aminophenoxy)pyridine. The developed reversed-phase HPLC method provides excellent resolution and peak symmetry, making it suitable for quality control, impurity profiling, and the isolation of high-purity material for research and development purposes. The protocols provided herein are intended to be a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug substances. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of such compounds and for their purification.[1] This document provides a detailed analytical method for determining the purity of this compound and a scalable preparative method for its purification. The methods utilize a reversed-phase C18 column, which is a common and effective choice for the separation of aromatic amines.[2][3]

Experimental Protocols

Analytical HPLC Method for Purity Determination

This method is designed for the quantitative analysis of this compound and the detection of any related impurities.

2.1.1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2.1.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or UV detector.

  • Data acquisition and processing software.

2.1.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 15 minutes, hold at 95% B for 5 minutes, return to 5% B in 1 minute, equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

2.1.4. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

Preparative HPLC Method for Purification

This method is designed for the isolation of high-purity this compound from a crude mixture. Preparative HPLC is a common technique for purifying valuable chemical compounds.[4]

2.2.1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

2.2.2. Instrumentation

  • Preparative HPLC system with a binary pump, manual or automated injector, fraction collector, and a UV detector.

  • Data acquisition and processing software.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Isocratic at 30% B for 5 minutes, then a linear gradient to 60% B over 25 minutes.
Flow Rate 20 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on sample concentration)

2.2.4. Sample Preparation and Purification

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Inject the filtered sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the main peak of this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes the expected analytical results for a high-quality sample of this compound using the analytical HPLC method described above.

ParameterSpecification
Retention Time Approx. 8.5 min
Purity (by area %) ≥ 99.5%
Tailing Factor ≤ 1.5
Theoretical Plates > 2000

Workflow Diagrams

The following diagrams illustrate the logical workflows for the analytical and purification processes.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Vortex/Sonicate B->C D Inject into HPLC C->D E Data Acquisition D->E F Integrate Peaks E->F G Calculate Purity F->G H Generate Report G->H

Caption: Workflow for the analytical HPLC of this compound.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification A Dissolve Crude Product B Filter Solution A->B C Inject onto Column B->C D Monitor Elution C->D E Collect Fractions D->E F Combine Pure Fractions E->F G Solvent Evaporation F->G H Dry Final Product G->H

Caption: Workflow for the purification of this compound.

Conclusion

The HPLC methods presented in this application note are suitable for the routine analysis and purification of this compound. The analytical method is sensitive and specific, while the preparative method allows for the efficient isolation of high-purity material. These methods can be readily implemented in a laboratory setting to support drug discovery and development activities. The provided workflows and tabulated data offer a clear and concise guide for researchers.

References

Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis, purification, and characterization of 4-(4-aminophenoxy)pyridine-2-carboxamide. This compound is a key intermediate in the development of multi-kinase inhibitors, such as Sorafenib, which is used in cancer therapy.[1][2] The protocols provided are based on established methods and are intended for research and development purposes in medicinal chemistry and drug discovery.

Introduction

This compound-2-carboxamide and its analogs are important scaffolds in modern pharmacology. They are crucial building blocks for synthesizing targeted therapies that inhibit signaling pathways essential for tumor growth, such as the Raf/MEK/ERK pathway.[1] The synthesis generally involves a multi-step process, beginning with a pyridine-2-carboxamide core, followed by the formation of an ether linkage to an aminophenol derivative. This guide outlines a representative synthetic route.

Synthetic Pathway Overview

The synthesis of this compound-2-carboxamide can be accomplished in a multi-step process starting from 2-picolinic acid. The general workflow is depicted below.

Synthesis_Workflow A 2-Picolinic Acid reagent1 SOCl2 A->reagent1 B 4-Chloro-pyridine-2-carbonyl chloride reagent2 NH4OH B->reagent2 C 4-Chloro-pyridine-2-carboxamide reagent3 Base (e.g., K2CO3) Solvent (e.g., DMF) C->reagent3 D This compound-2-carboxamide E 4-Aminophenol E->reagent3 reagent1->B reagent2->C reagent3->D

Caption: General synthetic workflow for this compound-2-carboxamide.

Experimental Protocols

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Work in a well-ventilated fume hood.

  • Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause skin and eye irritation.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.[3][4]

Step 1: Synthesis of 4-Chloropyridine-2-carboxamide

This initial step involves the chlorination and subsequent amidation of a pyridine derivative. An analogous procedure can be adapted from the synthesis of related carboxamides.

  • Chlorination: To a solution of a suitable pyridine-2-carboxylic acid precursor in an appropriate solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia.

  • Stir the mixture vigorously for 1-2 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloropyridine-2-carboxamide.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound-2-carboxamide

This step involves a nucleophilic aromatic substitution reaction to form the ether linkage.

  • To a solution of 4-aminophenol in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride) and stir the mixture at room temperature for 30 minutes.

  • Add 4-chloropyridine-2-carboxamide to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the key data for the target compound and a related intermediate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
This compound-2-carboxamideC12H11N3O2229.24284462-80-2>95%
4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamideC13H13N3O2243.26284462-37-9>98.0%

Data sourced from Synchem and TCI Chemicals.[2][5]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

This detailed protocol provides a robust method for the synthesis of this compound-2-carboxamide, a valuable intermediate for pharmaceutical research and development. Researchers should adapt and optimize the conditions as needed for their specific laboratory setup and scale.

References

Application Notes and Protocols for In Vitro Kinase Assay Using 4-(4-Aminophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The 4-(4-Aminophenoxy)pyridine scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. Derivatives of this scaffold have been investigated for their potential to selectively target and inhibit key kinases involved in oncogenic signaling pathways.

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound derivatives against the c-Met receptor tyrosine kinase. Dysregulation of the c-Met pathway is implicated in the development and progression of various cancers.[2] These application notes are intended to guide researchers in the systematic evaluation of this class of compounds.

Data Presentation: In Vitro Activity of a Representative Compound

The inhibitory activity of a representative this compound derivative against c-Met kinase is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Compound IDTarget KinaseIC50 (nM)
Compound 46c-Met46.5

Table 1: Inhibitory activity of a representative this compound derivative ("Compound 46") against c-Met kinase.[1] Data is presented as the mean of multiple experiments.

Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[1][3] Aberrant c-Met activation is a key driver in many cancers.[2]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits GAB1 GAB1 cMet->GAB1 Recruits STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration STAT3->Proliferation STAT3->Migration Inhibitor This compound Derivative Inhibitor->cMet Inhibits

Caption: c-Met Signaling Pathway and Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of the c-Met kinase in the presence of a this compound derivative. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity, using a luminescence-based detection method such as the ADP-Glo™ Kinase Assay.[2][4]

Materials:

  • Recombinant human c-Met kinase

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound derivative test compound

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a 10-point dose-response curve. The final DMSO concentration in the assay should not exceed 1%.[2]

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the Kinase Assay Buffer.

    • Dilute the recombinant c-Met kinase and the Poly(Glu,Tyr) substrate to their final desired concentrations in the Kinase Assay Buffer. The optimal concentrations should be determined empirically.[2]

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for c-Met.

    • Add 2 µL of the ATP solution to each well to initiate the reaction.[2]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[2]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Inhibitor start->prep_compound prep_reagents Prepare Kinase, Substrate, and ATP start->prep_reagents plate_setup Add Inhibitor and Kinase/Substrate to Plate prep_compound->plate_setup prep_reagents->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction detect_signal Add Detection Reagent & Generate Signal stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: In Vitro Kinase Assay Workflow.

References

Application Notes and Protocols for Evaluating the Antiproliferative Activity of 4-(4-Aminophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based compounds are a significant class of heterocyclic molecules widely explored in medicinal chemistry for their diverse pharmacological activities.[1][2] The 4-(4-Aminophenoxy)pyridine scaffold, in particular, serves as a crucial intermediate in the synthesis of multi-kinase inhibitors with potent anticancer properties.[3][4] Derivatives of this core structure have demonstrated significant antiproliferative effects by targeting key signaling pathways involved in tumor growth and progression, such as those mediated by c-Met, FLT3, HPK1, and SHP2 kinases.[3] This document provides detailed cell-based assay protocols to evaluate the antiproliferative activity of this compound and its analogues, offering a framework for screening and characterizing potential therapeutic candidates.

Hypothetical Signaling Pathway of this compound Derivatives

Derivatives of this compound have been shown to inhibit receptor tyrosine kinases like c-Met.[5] The binding of a ligand, such as Hepatocyte Growth Factor (HGF), to its receptor c-Met typically triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By inhibiting c-Met phosphorylation, this compound derivatives can block these downstream signals, leading to cell cycle arrest and apoptosis.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet_inactive c-Met (inactive) HGF->cMet_inactive Binds cMet_active c-Met-P (active) cMet_inactive->cMet_active Dimerization & Autophosphorylation RAS RAS cMet_active->RAS PI3K PI3K cMet_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound This compound Derivative Compound->cMet_active Inhibits

Caption: Hypothetical inhibition of the c-Met signaling pathway by a this compound derivative.

Experimental Protocols

Cell Culture

A panel of human cancer cell lines is recommended to assess the breadth of antiproliferative activity. This may include, but is not limited to, A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer), as derivatives have shown activity in these lines.[5] Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Materials:

  • 96-well plates

  • This compound (and/or derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Selected cancer cell lines

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Antiproliferative Assays

The following diagram outlines the general workflow for evaluating the antiproliferative effects of a test compound.

G start Start cell_culture Cell Seeding (96-well plate) start->cell_culture compound_prep Prepare Compound Serial Dilutions cell_culture->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay readout Measure Signal (Absorbance/Luminescence) assay->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

Caption: General experimental workflow for cell-based antiproliferative assays.

Cell Cycle Analysis by Flow Cytometry

To understand the mechanism of antiproliferation, cell cycle analysis can be performed to determine if the compound induces cell cycle arrest.

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay determines if the antiproliferative effect is due to the induction of apoptosis.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells in 6-well plates with the test compound as described for cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

The quantitative results from the antiproliferative assays should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 72h Treatment
A549Lung Cancer45.8
MCF-7Breast Cancer62.3
HeLaCervical Cancer55.1

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after 48h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control48.2 ± 2.535.1 ± 1.816.7 ± 1.2
IC50 (45.8 µM)65.9 ± 3.120.4 ± 2.213.7 ± 1.5
2x IC50 (91.6 µM)78.3 ± 4.012.5 ± 1.99.2 ± 1.1

Table 3: Hypothetical Apoptosis Induction in A549 Cells after 48h Treatment

TreatmentEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)
Vehicle Control3.1 ± 0.52.5 ± 0.3
IC50 (45.8 µM)15.7 ± 1.88.9 ± 1.1
2x IC50 (91.6 µM)28.4 ± 2.515.2 ± 1.9

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the antiproliferative activity of this compound and its derivatives. By employing a combination of viability assays, cell cycle analysis, and apoptosis detection, researchers can effectively characterize the anticancer potential of these compounds and elucidate their mechanisms of action, thereby guiding further drug development efforts. The pyridine scaffold continues to be a promising starting point for the design of novel and effective anticancer agents.[1]

References

Derivatization of 4-(4-Aminophenoxy)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine is a key structural motif and a versatile intermediate in medicinal chemistry. Its derivatives are foundational scaffolds for a multitude of biologically active compounds, most notably multi-kinase inhibitors used in oncology.[1] The primary aromatic amino group serves as a crucial handle for chemical modification, allowing for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).

Derivatives of this core structure are integral to the development of targeted cancer therapies that inhibit critical signaling pathways responsible for tumor proliferation and angiogenesis, such as the Raf/MEK/ERK pathway.[1] The multi-kinase inhibitor Sorafenib, used in the treatment of advanced renal cell and hepatocellular carcinoma, is a prominent example derived from this scaffold.[2] This document provides detailed application notes and experimental protocols for several common and effective techniques to derivatize the amino group of this compound.

G cluster_main cluster_reactions Start This compound Acylation Acylation (Amides) Start->Acylation + RCOCl or (RCO)₂O Sulfonylation Sulfonylation (Sulfonamides) Start->Sulfonylation + RSO₂Cl ReductiveAmination Reductive Amination (Secondary/Tertiary Amines) Start->ReductiveAmination + R'COR'', [H] Alkylation Alkylation (Secondary/Tertiary Amines) Start->Alkylation + R-X, Catalyst Derivatives Diverse Functional Derivatives Acylation->Derivatives Sulfonylation->Derivatives ReductiveAmination->Derivatives Alkylation->Derivatives G cluster_workflow Acylation Workflow Start Dissolve Starting Material & Base in Solvent AddReagent Add Acylating Agent (e.g., Acetyl Chloride) Start->AddReagent React Stir at Room Temp (Monitor by TLC) AddReagent->React Workup Aqueous Workup & Extraction React->Workup Purify Purify by Column Chromatography or Recrystallization Workup->Purify Product N-(4-(pyridin-4-yloxy)phenyl)acetamide Purify->Product G cluster_workflow Sulfonylation Workflow Start Dissolve Amine in Pyridine (Solvent & Base) AddReagent Add Sulfonyl Chloride (e.g., Tosyl Chloride) portion-wise at 0°C Start->AddReagent React Stir at Room Temp (Monitor by TLC) AddReagent->React Workup Pour onto Ice/Water & Filter Precipitate React->Workup Purify Wash with Water & Recrystallize Workup->Purify Product N-(4-(pyridin-4-yloxy)phenyl) -4-methylbenzenesulfonamide Purify->Product G cluster_workflow Reductive Amination Workflow Start Combine Amine, Aldehyde/Ketone, & Solvent (e.g., DCE) Imine Stir to form Imine intermediate (Optional: add Acetic Acid) Start->Imine Reduce Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduce React Stir at Room Temp (Monitor by TLC) Reduce->React Workup Quench with aq. NaHCO₃ & Extract React->Workup Purify Dry, Concentrate & Purify Workup->Purify Product N-alkyl-4-(pyridin-4-yloxy)aniline Purify->Product G cluster_pathway Simplified Raf/MEK/ERK Signaling Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Transcription Factors (Proliferation, Survival) ERK->Nucleus Inhibitor Sorafenib & Derivatives Inhibitor->RAF

References

Application Note: The Use of a Novel Phenoxypyridine-Based Linker in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient methods for the synthesis of diverse small molecule libraries is a cornerstone of modern drug discovery. Solid-phase organic synthesis (SPOS) offers significant advantages in this area, enabling the rapid and systematic preparation of compound arrays with simplified purification procedures. Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This application note describes a hypothetical application of a novel linker derived from 4-(4-Aminophenoxy)pyridine for the solid-phase synthesis of a library of N-substituted pyridinium compounds.

The proposed "APP-Linker" (this compound Linker) is designed to be attached to a solid support, providing a versatile platform for the construction and subsequent cleavage of target molecules. The core concept is based on the derivatization of the amino group for attachment to a resin, while the pyridine nitrogen serves as a handle for further chemical transformations. This approach allows for the generation of a library of substituted pyridines, which are of significant interest in various therapeutic areas.

Principle of the Method

The solid-phase synthesis strategy using the APP-linker involves several key steps:

  • Linker Immobilization: The APP-linker, functionalized with a carboxylic acid group, is coupled to an amino-functionalized solid support (e.g., Rink Amide resin).

  • Scaffold Attachment: A suitable building block is attached to the pyridine nitrogen of the immobilized linker.

  • On-Resin Diversification: The attached scaffold undergoes a series of chemical modifications to introduce diversity into the target molecules.

  • Cleavage from Support: The final products are cleaved from the solid support under acidic conditions, yielding the desired library of substituted pyridines.

This methodology is exemplified by the synthesis of a small library of N-aryl pyridinium derivatives, showcasing the potential of the APP-linker in combinatorial chemistry.

Experimental Protocols

Materials and Methods

  • Resin: Rink Amide AM resin (100-200 mesh, 1% DVB, 0.5 mmol/g loading)

  • Linker: 4-(4-(Carboxymethoxy)phenoxy)pyridine (a hypothetical derivative of this compound)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine, Methanol (MeOH), Diethyl ether

  • Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), various arylboronic acids, Palladium(II) acetate, S-Phos

  • Instrumentation: Solid-phase synthesis vessel, orbital shaker, HPLC system for analysis

Protocol 1: Immobilization of the APP-Linker on Rink Amide Resin

  • Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Repeat this step once.

  • Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • In a separate flask, dissolve the APP-linker (0.75 mmol), HOBt (0.75 mmol), and DIC (0.75 mmol) in DMF (5 mL).

  • Add the activation solution to the resin and shake at room temperature for 4 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum. The loading efficiency can be determined by a quantitative test such as the Kaiser test.

Protocol 2: On-Resin Synthesis of N-Aryl Pyridinium Derivatives

  • Swell the APP-linker functionalized resin (0.2 mmol) in DCM (5 mL) for 30 minutes.

  • In a separate vial, dissolve the arylboronic acid (0.4 mmol), Palladium(II) acetate (0.02 mmol), and S-Phos (0.04 mmol) in a 3:1 mixture of toluene and water (4 mL).

  • Add the solution to the resin and shake at 80°C for 12 hours.

  • Wash the resin with DMF (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

Protocol 3: Cleavage of the Final Products from the Resin

  • Wash the resin from Protocol 2 with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail (5 mL) to the resin and shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the product by preparative HPLC.

Data Presentation

The following tables present hypothetical data for the solid-phase synthesis of a small library of N-aryl pyridinium derivatives using the APP-linker.

Table 1: Loading Efficiency of the APP-Linker

Resin TypeTheoretical Loading (mmol/g)Experimental Loading (mmol/g)Loading Efficiency (%)
Rink Amide0.500.4590

Table 2: Yield and Purity of N-Aryl Pyridinium Derivatives

EntryArylboronic AcidProduct StructureCrude Yield (%)Purity by HPLC (%)
1Phenylboronic acidN-phenyl-4-(4-aminophenoxy)pyridinium8592
24-Methoxyphenylboronic acidN-(4-methoxyphenyl)-4-(4-aminophenoxy)pyridinium8290
34-Chlorophenylboronic acidN-(4-chlorophenyl)-4-(4-aminophenoxy)pyridinium8895
43-Nitrophenylboronic acidN-(3-nitrophenyl)-4-(4-aminophenoxy)pyridinium7588

Visualizations

experimental_workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Linker to Resin Wash1->Couple Activate Activate APP-Linker (DIC, HOBt) Activate->Couple Wash2 Wash & Dry Couple->Wash2 FunctionalizedResin APP-Functionalized Resin Wash2->FunctionalizedResin Diversify On-Resin Synthesis (e.g., Suzuki Coupling) FunctionalizedResin->Diversify Wash3 Wash Diversify->Wash3 Cleave Cleavage from Resin (TFA Cocktail) Wash3->Cleave Precipitate Precipitate & Purify Cleave->Precipitate FinalProduct Final Product Library Precipitate->FinalProduct signaling_pathway cluster_resin Solid Support Resin Rink Amide Resin-NH2 Coupling Coupling (DIC, HOBt) Resin->Coupling LinkerResin Resin-NH-CO-CH2O-Ph-O-Py Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) LinkerResin->Suzuki Diversification ProductResin Resin-NH-CO-CH2O-Ph-O-Py+-Ar Cleavage Cleavage (TFA) ProductResin->Cleavage APP_Linker APP-Linker (HOOC-CH2O-Ph-O-Py) APP_Linker->Coupling Coupling->LinkerResin Immobilization Suzuki->ProductResin FinalProduct Final Product (H2N-CO-CH2O-Ph-O-Py+-Ar) Cleavage->FinalProduct Release

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Aminophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-(4-Aminophenoxy)pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The most common and effective methods for the synthesis of this compound involve a two-step process. The first step is typically a nucleophilic aromatic substitution (SNAr) to form the diaryl ether bond, followed by the reduction of a nitro group to the desired amine. Alternative methods include modern cross-coupling reactions such as the Buchwald-Hartwig amination or the Chan-Lam coupling, which can offer milder reaction conditions and broader substrate scope.

Q2: I'm experiencing low yields in the hydrogenation of 4-(4-nitrophenoxy)pyridine. What are the likely causes and solutions?

A2: Low yields during the hydrogenation step can be attributed to several factors:

  • Catalyst Inactivation: The Palladium on carbon (Pd/C) catalyst may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and consider using a fresh batch of catalyst.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If necessary, increase the reaction time, temperature, or hydrogen pressure.

  • Suboptimal Solvent: The choice of solvent can influence the reaction rate. Methanol is commonly used, but other protic solvents like ethanol or isopropanol can be screened.[1]

  • Product Degradation: The resulting amine can be sensitive to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) during workup.

Q3: My SNAr reaction to form the diaryl ether is sluggish and gives a poor yield. How can I improve it?

A3: To improve the efficiency of your SNAr reaction, consider the following:

  • Base Selection: A strong base is crucial for deprotonating the phenol. Potassium tert-butoxide or sodium hydride are effective choices.

  • Solvent Choice: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically required to facilitate the reaction.

  • Temperature: Increasing the reaction temperature can significantly improve the reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Leaving Group: The nature of the leaving group on the pyridine ring is important. Halogenated pyridines (e.g., 4-chloropyridine or 4-bromopyridine) are common substrates.

Q4: What are the advantages of using a Buchwald-Hartwig or Chan-Lam coupling for this synthesis?

A4: Both Buchwald-Hartwig and Chan-Lam couplings are powerful methods for forming C-N and C-O bonds, respectively. Their advantages include:

  • Milder Reaction Conditions: These reactions often proceed at lower temperatures compared to traditional SNAr reactions.

  • Broader Substrate Scope: They can tolerate a wider range of functional groups in the starting materials.

  • Improved Yields: For challenging substrates, these methods can provide higher yields than classical approaches.

However, they also have drawbacks, such as the cost and sensitivity of the palladium and copper catalysts and ligands.[2][3][4][5]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 4-(4-nitrophenoxy)pyridine via SNAr
Possible Cause Troubleshooting Steps
Inefficient Deprotonation of 4-nitrophenol - Use a stronger base such as potassium tert-butoxide or sodium hydride. - Ensure the base is fresh and has been stored under anhydrous conditions. - Allow sufficient time for the deprotonation to complete before adding the pyridine substrate.
Poor Reactivity of 4-substituted Pyridine - Use a 4-halopyridine with a better leaving group (I > Br > Cl). - Consider using a pyridine derivative with an activating group.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. - Be cautious of potential decomposition at excessively high temperatures.
Incorrect Solvent - Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. - Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction.
Issue 2: Incomplete Hydrogenation of 4-(4-nitrophenoxy)pyridine
Possible Cause Troubleshooting Steps
Catalyst Poisoning - Use highly pure starting materials and solvents. - Filter the starting material solution through a pad of celite or silica gel before adding the catalyst. - Increase the catalyst loading.
Insufficient Hydrogen Pressure - Increase the hydrogen pressure. For laboratory scale, a balloon of hydrogen is often sufficient, but for stubborn reactions, a Parr shaker may be necessary.
Reaction Time/Temperature - Increase the reaction time and monitor by TLC until the starting material is fully consumed. - Gently warming the reaction mixture may improve the rate, but be cautious of potential side reactions.
Poor Mixing - Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 4-(4-nitrophenoxy)pyridine

  • To a solution of 4-aminophenol in a suitable solvent like DMF, add a strong base such as potassium tert-butoxide at room temperature.

  • Stir the mixture for a designated time to ensure complete deprotonation.

  • Add 4-chloropyridine hydrochloride and an additional equivalent of base (e.g., potassium carbonate) to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization to obtain 4-(4-nitrophenoxy)pyridine.

Step 2: Hydrogenation to this compound

  • Dissolve 4-(4-nitrophenoxy)pyridine in methanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting residue from a suitable solvent system (e.g., ethyl ether/petroleum ether) to yield pure this compound.[1] A yield of 76% has been reported for this step.[1]

Data Presentation: Comparison of Yields
Synthetic Step Method Reported Yield
Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamideSNAr80%[6]
Hydrogenation of 4-(4-nitrophenoxy)pyridinePd/C, H276%[1]
Hofmann Degradation of IsonicotinamideI2-based catalyst>90%[7]
Reduction of 4-nitropyridine-N-oxideFe/H2SO485-90%[8]

Visualizing Reaction Pathways and Workflows

Synthetic Workflow for this compound

G Synthetic Workflow for this compound cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydrogenation 4-Aminophenol 4-Aminophenol SNAr_Reaction Nucleophilic Aromatic Substitution (80°C) 4-Aminophenol->SNAr_Reaction 4-Chloropyridine 4-Chloropyridine 4-Chloropyridine->SNAr_Reaction Base_Solvent Base (e.g., K-tert-butoxide) Solvent (e.g., DMF) Base_Solvent->SNAr_Reaction 4-Nitrophenoxypyridine 4-(4-Nitrophenoxy)pyridine SNAr_Reaction->4-Nitrophenoxypyridine Hydrogenation Hydrogenation (Room Temp) 4-Nitrophenoxypyridine->Hydrogenation Catalyst_Hydrogen Pd/C, H2 Methanol Catalyst_Hydrogen->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: A two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in Synthesis Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_Reagents Purify/Use New Reagents Check_Purity->Purify_Reagents Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_Reagents->Optimize_Conditions Screen_Base_Solvent Screen Different Bases/Solvents Optimize_Conditions->Screen_Base_Solvent Adjust_Temp_Time Adjust Temperature and Reaction Time Optimize_Conditions->Adjust_Temp_Time Check_Catalyst Check Catalyst Activity (if applicable) Screen_Base_Solvent->Check_Catalyst Adjust_Temp_Time->Check_Catalyst Increase_Loading Increase Catalyst Loading/Use Fresh Catalyst Check_Catalyst->Increase_Loading Inactive Re-evaluate Re-evaluate and Consult Literature Check_Catalyst->Re-evaluate Active Increase_Loading->Re-evaluate

Caption: A decision tree for troubleshooting low reaction yields.

Catalytic Cycle of Buchwald-Hartwig Amination

G Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Complex L_nPd(II)(Ar)X Ox_Add->PdII_Complex Ligand_Ex Ligand Exchange PdII_Complex->Ligand_Ex HNR'R'' Base Amide_Complex L_nPd(II)(Ar)(NR'R'') Ligand_Ex->Amide_Complex Red_Elim Reductive Elimination Amide_Complex->Red_Elim Red_Elim->Pd0 Ar-NR'R''

References

Technical Support Center: Purification of 4-(4-Aminophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-(4-Aminophenoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its chemical structure. The presence of a basic pyridine nitrogen can lead to interactions with acidic media or surfaces, while the aminophenoxy group is susceptible to oxidation, which can result in colored impurities. The compound's polarity and solubility profile also require careful selection of purification techniques and solvent systems.

Q2: My purified this compound is colored (e.g., brown or yellow). What is the likely cause and how can I fix it?

A2: A colored product often indicates the presence of oxidized impurities. The aminophenoxy group is sensitive to air and light, which can lead to the formation of colored byproducts. To address this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. If your product is already colored, consider recrystallization with the addition of a small amount of activated charcoal to adsorb the colored impurities.

Q3: I am having trouble finding a suitable single solvent for the recrystallization of this compound. What should I do?

A3: It is common for a single solvent to not be ideal for recrystallization. A mixed solvent system is often more effective.[1] For this compound, a mixture of ethyl ether and petroleum ether (in a 2:1 v/v ratio) has been successfully used for recrystallization.[2] The general principle is to dissolve the compound in a minimal amount of a "good" solvent (in which it is more soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.

Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can include unreacted starting materials such as 4-aminophenol and a suitable pyridine precursor, byproducts from side reactions, and degradation products. For instance, 4-aminophenol itself can be challenging to remove from structurally similar active pharmaceutical ingredients and can degrade, causing discoloration.[3]

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography is a suitable technique for the purification of this compound.[4][5] Given the presence of the basic pyridine moiety, peak tailing can be an issue on standard silica gel due to interaction with acidic silanol groups. It is advisable to use a mobile phase containing a small amount of a basic modifier, like triethylamine or pyridine, to improve peak shape. Alternatively, using a different stationary phase such as alumina or a polymer-based column can be beneficial.

Troubleshooting Guides

Crystallization Issues
Issue Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Lower the temperature at which the "poor" solvent is added.- Use a larger volume of solvent.- Try a different solvent system with a lower boiling point.
No crystal formation upon cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add more of the "poor" solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery of purified product The compound has significant solubility in the cold solvent, or too much solvent was used.- Cool the crystallization mixture for a longer period or to a lower temperature.- Minimize the amount of hot solvent used for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after one crystallization The impurities have similar solubility to the product in the chosen solvent.- Perform a second recrystallization.- Try a different solvent system.- Consider an alternative purification method like column chromatography.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Peak tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.- Add a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent.- Use a less acidic stationary phase like alumina or a polymer-based resin.- Consider using a reversed-phase column with an appropriate mobile phase.
Co-elution of impurities The chosen mobile phase does not provide adequate separation.- Optimize the solvent system by varying the polarity (e.g., adjust the ratio of ethyl acetate and hexanes).- Try a different stationary phase with different selectivity.
Low recovery from the column The compound is irreversibly adsorbed onto the stationary phase.- Add a stronger eluting solvent or a modifier to the mobile phase.- Ensure the compound is stable on the stationary phase; degradation can sometimes occur on silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on a reported procedure for the recrystallization of this compound.[2]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of warm ethyl ether.

  • Addition of Anti-solvent: While stirring, slowly add petroleum ether in a 1:2 ratio relative to the ethyl ether (i.e., for every 2 mL of ethyl ether, add 1 mL of petroleum ether) until the solution becomes slightly cloudy.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For better recovery, you can place the flask in a refrigerator or an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold petroleum ether.

  • Drying: Dry the purified crystals under reduced pressure at a moderate temperature (e.g., 40 °C) overnight.

Protocol 2: Column Chromatography of this compound

This is a general protocol that should be optimized for your specific impurity profile.

  • Stationary Phase: Prepare a column with silica gel in a suitable non-polar solvent (e.g., hexanes). The amount of silica gel should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 50% ethyl acetate in hexanes is a good starting point. Add 0.5% triethylamine to the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical and Solubility Properties of this compound and a Related Derivative.

Property This compound 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide
Molecular Formula C₁₁H₁₀N₂OC₁₃H₁₃N₃O₂[6]
Molecular Weight 186.21 g/mol [2]243.26 g/mol [6]
Melting Point 160-162 °C[7]Not available
Solubility Soluble in ethyl ether[2]Slightly soluble in DMSO and Methanol[8]

Table 2: Illustrative Purity and Yield Data for Different Purification Methods.

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Yield (Illustrative)
Single Recrystallization90%>98%70-85%
Column Chromatography85%>99%60-80%
Recrystallization with Charcoal90% (colored)>98% (colorless)65-80%

Note: The data in Table 2 is illustrative and typical for these purification techniques. Actual results may vary based on the nature and amount of impurities.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound check_purity Assess Purity and Color (TLC, HPLC, Visual) start->check_purity is_colored Is it colored? check_purity->is_colored high_purity Purity > 95%? is_colored->high_purity No charcoal_recrystallize Recrystallization with Activated Charcoal is_colored->charcoal_recrystallize Yes recrystallize Recrystallization high_purity->recrystallize Yes column_chrom Column Chromatography high_purity->column_chrom No final_product Pure Product recrystallize->final_product charcoal_recrystallize->final_product column_chrom->final_product end Further Characterization final_product->end

Caption: A workflow for selecting a purification strategy for this compound.

Crystallization_Troubleshooting start Dissolve crude product in hot solvent cool Cool solution start->cool outcome Observe outcome cool->outcome crystals Crystals form outcome->crystals Success oiling_out Oils out outcome->oiling_out Problem no_precipitate No precipitate outcome->no_precipitate Problem filter Filter and dry crystals crystals->filter oiling_solution Re-heat and add more solvent oiling_out->oiling_solution no_precipitate_solution Concentrate solution or add anti-solvent no_precipitate->no_precipitate_solution oiling_solution->cool no_precipitate_solution->cool

References

preventing degradation of 4-(4-Aminophenoxy)pyridine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Aminophenoxy)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to common problems observed when working with this compound, focusing on potential degradation issues.

Observed Problem Potential Cause Recommended Solution
Discoloration of solid compound (e.g., yellowing, browning) Oxidation of the aminophenoxy group. Exposure to air and light can accelerate this process.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark, and dry place.
Appearance of new, unexpected peaks in HPLC analysis Degradation of the compound due to hydrolysis, oxidation, or photodegradation.Review storage and handling procedures. Ensure the compound is protected from moisture, light, and excessive heat. Analyze the fresh compound as a reference.
Inconsistent experimental results Degradation of the stock solution. The aminophenoxy moiety can be susceptible to oxidation over time in solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) in a tightly sealed vial, protected from light.
Low purity determination by NMR or Mass Spectrometry Presence of degradation products or residual starting materials/solvents from synthesis.Repurify the compound if necessary. For analysis, use high-purity solvents and ensure proper sample preparation to avoid introducing contaminants.
Precipitation from solution Poor solubility or degradation leading to insoluble byproducts.Check the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the components.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:

  • Oxidation: The 4-aminophenoxy group is susceptible to oxidation, which can lead to the formation of colored quinoid-type structures and polymeric byproducts.[1][2] This can be initiated by exposure to air (oxygen) and light.

  • Hydrolysis: The ether linkage in the phenoxy-pyridine structure could be susceptible to hydrolysis under strong acidic or basic conditions, although phenol ethers are generally more resistant to hydrolysis than alkyl ethers.[3][4]

  • Photodegradation: Aromatic amines can be sensitive to UV light, which can lead to degradation.[5][6]

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored in a cool, dark, and dry place. It is highly recommended to store it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to protect it from oxygen and moisture. Using an amber vial will provide protection from light.

Q3: How should I prepare and store solutions of this compound?

A3: It is always best to prepare solutions fresh for each experiment. If storage is necessary, dissolve the compound in a high-purity, dry solvent. Store the solution in a tightly capped vial, protected from light (e.g., by wrapping the vial in aluminum foil), and at a low temperature (e.g., -20°C). For aqueous solutions, be mindful of the pH, as extreme pH values could promote hydrolysis.

Q4: I've observed a color change in my solid sample. Can I still use it?

A4: A color change, such as turning yellow or brown, is a visual indicator of potential degradation, likely oxidation.[2] Before using the material, it is crucial to re-characterize it to determine its purity. Techniques such as HPLC, NMR, and mass spectrometry can be used to identify and quantify any impurities or degradation products. If the purity is below the required level for your experiment, the material should be repurified or a new batch should be used.

Q5: What analytical techniques are suitable for assessing the stability of this compound?

A5: Several analytical techniques can be employed to assess the stability and purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the parent compound from its potential degradation products.[7][8][9] A stability-indicating HPLC method should be developed and validated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the parent compound and any major degradation products.[10][11][12][13]

  • Mass Spectrometry (MS): Useful for identifying the molecular weights of degradation products, which can help in elucidating degradation pathways.[14][15][16][17]

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol provides a general starting point for developing an HPLC method to assess the purity of this compound. Method optimization will be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, a forced degradation study can be performed.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A solid sample should also be exposed to light.

  • Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 100°C) for 24 hours.

After each stress condition, analyze the samples by the developed HPLC method to observe for new peaks corresponding to degradation products. The peak purity of the main peak should also be assessed using a photodiode array (PDA) detector.

Visualizations

Solid_Compound This compound (Solid) Light Light (UV) Air Air (Oxygen) Moisture Moisture/pH Solution This compound (Solution) Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Air->Oxidation Hydrolysis Hydrolysis Moisture->Hydrolysis

Caption: Potential degradation pathways for this compound.

Start Start: Assess Compound Stability Prepare_Sample Prepare Sample (Solid or Solution) Start->Prepare_Sample Initial_Analysis Initial Analysis (HPLC, NMR, MS) Prepare_Sample->Initial_Analysis Expose_Stress Expose to Stress Conditions (Light, Heat, Humidity, pH) Initial_Analysis->Expose_Stress Analyze_Stressed Analyze Stressed Sample (HPLC, NMR, MS) Expose_Stress->Analyze_Stressed Compare_Results Compare Results with Initial Analysis Analyze_Stressed->Compare_Results Identify_Degradants Identify & Quantify Degradants Compare_Results->Identify_Degradants End End: Determine Stability Profile Identify_Degradants->End

References

Technical Support Center: Addressing Poor Cell Permeability of 4-(4-Aminophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 4-(4-Aminophenoxy)pyridine derivatives in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant discrepancy between the high potency of our this compound derivative in biochemical assays and its low efficacy in cell-based assays. What are the likely reasons for this?

A1: A common reason for this discrepancy is poor cell permeability. While your compound may effectively inhibit its target enzyme in a cell-free system, it may not be efficiently crossing the cell membrane to reach its intracellular target in a cellular context. Several physicochemical properties of the this compound scaffold can contribute to low permeability, including:

  • High Polar Surface Area (PSA): The presence of nitrogen and oxygen atoms in the pyridine and phenoxy rings, as well as the amino group, contributes to a higher PSA. Molecules with a high PSA often struggle to traverse the hydrophobic lipid bilayer of the cell membrane.

  • Hydrogen Bonding Capacity: The amino group and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. Strong interactions with the aqueous extracellular environment can make it energetically unfavorable for the compound to partition into the cell membrane.

  • Molecular Weight and Rigidity: While generally falling within the range of small molecules, the overall size and conformational rigidity of the derivative can influence its ability to passively diffuse across the membrane.

Q2: What initial steps can we take to confirm if poor cell permeability is the primary issue?

A2: A systematic approach is recommended to diagnose the problem:

  • Conduct a Dose-Response and Time-Course Experiment: A significant rightward shift in the half-maximal effective concentration (EC50) in your cellular assay compared to the half-maximal inhibitory concentration (IC50) from your biochemical assay is a strong indicator of poor permeability. Additionally, if the compound's effect increases with longer incubation times, it may suggest slow accumulation within the cell due to low permeability.

  • Perform a Permeability Assay: Directly measuring the permeability of your compound using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay is the most definitive way to assess its ability to cross a membrane.

  • Rule out Other Factors: Ensure that the lack of cellular activity is not due to other issues such as compound instability in the cell culture medium, rapid metabolism by the cells, or active efflux by transporters.

Q3: How can we improve the cell permeability of our this compound derivatives?

A3: Several medicinal chemistry strategies can be employed to enhance cell permeability:

  • Prodrug Approach: Temporarily masking polar functional groups, such as the primary amine, with a lipophilic moiety can create a more membrane-permeable prodrug. This masking group is designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.

  • Structural Modifications:

    • Reduce Polar Surface Area: Systematically replace or modify polar groups to decrease the overall PSA. For example, consider N-alkylation of the amino group.

    • Increase Lipophilicity: Introduce lipophilic substituents on the pyridine or phenyl rings. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and other issues.

    • Modulate Hydrogen Bonding: Replace hydrogen bond donors with groups that are less likely to engage in strong hydrogen bonding with the aqueous environment.

  • Formulation Strategies: For in vitro experiments, using formulation approaches like complexation with cyclodextrins can improve the solubility and apparent permeability of your compound.

Troubleshooting Guides

Issue: Low or no activity of the this compound derivative in cellular assays.

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess Physicochemical Properties: Calculate the cLogP and Polar Surface Area (PSA) of your derivative. High PSA and low cLogP are often associated with poor permeability. 2. Perform a PAMPA Assay: This is a quick and high-throughput method to assess passive diffusion. 3. Conduct a Caco-2 Permeability Assay: This cell-based assay provides a more biologically relevant measure of permeability and can also indicate if the compound is a substrate for efflux pumps.
Compound Instability 1. Check Stability in Media: Incubate the compound in your cell culture medium at 37°C for the duration of your experiment and analyze its concentration over time using LC-MS or HPLC. 2. Protect from Light: Some compounds are light-sensitive. Store stock solutions and conduct experiments with minimal light exposure.
Active Efflux 1. Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein). A significant increase in cellular activity suggests your compound is an efflux substrate. 2. Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Rapid Intracellular Metabolism 1. Incubate with Liver Microsomes: Perform a metabolic stability assay using liver microsomes to assess the rate of metabolism. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed in cell lysates.

Data Presentation: Permeability of Pyridine Derivatives

Table 1: PAMPA Permeability of Representative Pyridine Derivatives

CompoundStructurecLogPPSA (Ų)PAMPA Papp (10⁻⁶ cm/s)Permeability Class
PyridineC₅H₅N1.112.9>10High
4-AminopyridineC₅H₆N₂0.338.9<1Low
4-MethoxypyridineC₆H₇NO1.222.15-10Moderate
4-ChloropyridineC₅H₄ClN1.412.9>10High

Note: Data is illustrative and compiled from various sources on pyridine derivatives. Papp values are approximate ranges.

Table 2: Caco-2 Permeability and Efflux Ratios of Selected Kinase Inhibitors

Compound TypeExamplePapp A-B (10⁻⁶ cm/s)Papp B-A (10⁻⁶ cm/s)Efflux RatioPermeability Class
Low Permeability, Non-effluxAtenolol (Control)<1<1~1Low
High Permeability, Non-effluxPiroxicam (Control)>10>10~1High
Low Permeability, Efflux SubstrateCimetinib<2>10>5Low (Efflux)
Moderate PermeabilityImatinib~5~15~3Moderate (Efflux)

Note: Data is representative of typical values for these classes of compounds.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader for UV-Vis or LC-MS for analysis

Procedure:

  • Prepare the Filter Plate: Coat the filter of each well of the filter plate with 5 µL of the lipid solution. Allow the solvent to evaporate for at least 30 minutes.

  • Prepare the Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Start the Assay: Add 200 µL of the donor solution to each well of the coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Permeability (Papp): The apparent permeability is calculated using the following equation:

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • Ca(t) = Compound concentration in the acceptor well at time t

    • Ceq = Equilibrium concentration

Caco-2 Cell Permeability Assay Protocol

Objective: To assess the permeability of a compound across a monolayer of human intestinal Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (for monolayer integrity check)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, assess the permeability of a paracellular marker like Lucifer yellow. Only use monolayers with high TEER values and low Lucifer yellow leakage.

  • Assay Preparation: Wash the cell monolayers with warm HBSS and allow them to equilibrate for 30 minutes at 37°C.

  • Apical to Basolateral (A-to-B) Transport:

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Add the test compound solution in HBSS to the apical (upper) chamber.

  • Basolateral to Apical (B-to-A) Transport (for efflux assessment):

    • Add fresh HBSS to the apical chamber.

    • Add the test compound solution in HBSS to the basolateral chamber.

  • Incubation: Incubate the plates for a set time (e.g., 2 hours) at 37°C with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Where:

    • dQ/dt = Rate of appearance of the compound in the receiver chamber

    • A = Surface area of the membrane

    • C0 = Initial concentration of the compound in the donor chamber

Visualizations

G cluster_troubleshooting Troubleshooting Low Cellular Activity Start Start Biochemical_vs_Cellular_Potency Large discrepancy between biochemical IC50 and cellular EC50? Start->Biochemical_vs_Cellular_Potency Permeability_Assay Perform Permeability Assay (PAMPA or Caco-2) Biochemical_vs_Cellular_Potency->Permeability_Assay Yes Other_Issues Investigate Other Issues: - Compound Stability - Active Efflux - Metabolism Biochemical_vs_Cellular_Potency->Other_Issues No Permeability_Result Is Permeability Low? Permeability_Assay->Permeability_Result Improve_Permeability Improve Permeability: - Prodrug Strategy - Structural Modification - Formulation Permeability_Result->Improve_Permeability Yes Permeability_Result->Other_Issues No End Proceed with Optimized Compound Improve_Permeability->End Efflux_Assay Perform Bidirectional Caco-2 Assay Other_Issues->Efflux_Assay Efflux_Result High Efflux Ratio? Efflux_Assay->Efflux_Result Efflux_Strategy Address Efflux: - Modify structure to avoid transporter recognition Efflux_Result->Efflux_Strategy Yes Metabolism_Assay Assess Metabolic Stability Efflux_Result->Metabolism_Assay No Efflux_Strategy->End Metabolism_Result Rapid Metabolism? Metabolism_Assay->Metabolism_Result Metabolism_Strategy Improve Stability: - Block metabolic soft spots Metabolism_Result->Metabolism_Strategy Yes Metabolism_Result->End No Metabolism_Strategy->End

Caption: Troubleshooting workflow for low cellular activity.

G cluster_permeability_assays Permeability Assay Workflow Compound_Synthesis Synthesize This compound Derivative PAMPA_Screen High-Throughput PAMPA Screen Compound_Synthesis->PAMPA_Screen PAMPA_Result Acceptable Passive Permeability? PAMPA_Screen->PAMPA_Result Caco2_Assay Caco-2 Permeability Assay PAMPA_Result->Caco2_Assay Yes Medicinal_Chemistry_Optimization Medicinal Chemistry Optimization PAMPA_Result->Medicinal_Chemistry_Optimization No Caco2_Result Good A-B Permeability & Low Efflux? Caco2_Assay->Caco2_Result In_Vivo_Studies Proceed to In Vivo Studies Caco2_Result->In_Vivo_Studies Yes Caco2_Result->Medicinal_Chemistry_Optimization No Medicinal_Chemistry_Optimization->Compound_Synthesis

Caption: Permeability assay decision workflow.

cMet_signaling_pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) mTOR->Cellular_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses STAT3->Cellular_Responses Inhibitor This compound Derivative Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway.

Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays with 4-(4-Aminophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing novel compounds in cell viability assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address inconsistent results when using compounds such as 4-(4-Aminophenoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability when using a novel compound like this compound in cell viability assays?

Inconsistent results in cell viability assays can stem from two main categories of factors: biological and technical.[1]

  • Biological Factors: These relate to the cells and culture conditions. Key contributors include the cell line type, passage number, cell seeding density, and the specific batch of cell culture medium being used.[1] For optimal metabolic activity, which can significantly impact assay outcomes, cells should be in the exponential growth phase.[1]

  • Technical Factors: These arise from the experimental procedure itself. Common technical issues include pipetting errors, the "edge effect" in multi-well plates, the presence of air bubbles, and improper dissolution or precipitation of test compounds like this compound.[1]

Q2: My replicate wells show high variability. What could be the cause?

High variability between replicate wells is a frequent issue and can often be traced back to a few key procedural steps:

  • Uneven Cell Seeding: A non-homogenous cell suspension is a primary culprit. Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.[1][2]

  • "Edge Effect": The outer wells of a 96-well plate are prone to increased evaporation, which can alter the concentration of media components and test compounds, ultimately affecting cell viability.[1][2][3] To mitigate this, it's recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data analysis.[1][2][3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability.[1][2] Regular pipette calibration and consistent technique are essential.[1]

Q3: I'm observing a high background signal in my assay. What could be the cause?

High background can mask the true signal from your cells and is often caused by:

  • Reagent Contamination: Assay reagents can become contaminated with bacteria or reducing agents, leading to non-specific signal generation.[3]

  • Compound Interference: this compound, or other test compounds, may react directly with the assay reagent.[3] This can be tested by running controls with the compound in cell-free media.[3]

  • Media Components: Phenol red in culture media can interfere with absorbance readings in colorimetric assays.[3] Consider using phenol red-free media for the assay itself.[3]

Q4: My MTT assay results are not reproducible. What are some common pitfalls specific to this assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, while widely used, has several potential pitfalls:

  • Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[1] Ensure you are using a sufficient volume of an appropriate solubilization solvent (like DMSO or a buffered SDS solution) and that the crystals are completely dissolved.[1]

  • Interference from Test Compounds: Colored compounds or those with reducing or oxidizing properties can interfere with the MTT reagent or the formazan product, leading to false-positive or false-negative results.[1] The chemical structure of this compound suggests it may have reducing properties that could lead to non-enzymatic reduction of the MTT reagent.[4]

  • MTT Toxicity: The MTT reagent itself can be toxic to cells, especially with longer incubation times.[5][6] This can lead to an underestimation of cell viability.

Troubleshooting Guides

Issue 1: Inconsistent Results Between Replicates
Potential Cause Troubleshooting Step Expected Outcome
Non-homogenous cell suspension Gently swirl the cell suspension flask before and during pipetting into the microplate. Use reverse pipetting for viscous suspensions.[1]Reduced well-to-well variability in cell number and assay signal.
"Edge effect" Fill the peripheral wells of the microplate with sterile PBS or media without cells and do not use them for experimental data.[1][2][3] Ensure proper humidification of the incubator.Minimized evaporation from experimental wells, leading to more consistent results across the plate.
Pipetting errors Calibrate pipettes regularly.[1][2] Ensure consistent pipetting technique, including immersion depth and speed of aspiration/dispensing.Increased precision and accuracy in the volumes of cells, media, and reagents delivered to each well.
Issue 2: Suspected Interference from this compound
Potential Cause Troubleshooting Step Expected Outcome
Direct reaction with assay reagent Perform a cell-free control experiment by adding this compound to cell-free media with the assay reagent.[3][7]Determination of whether the compound directly reduces or oxidizes the assay reagent, indicated by a signal change in the absence of cells.
Compound is colored Measure the absorbance of this compound in cell-free media at the same wavelength used for the assay.[3]This value can be subtracted from the experimental wells to correct for the compound's intrinsic absorbance.
Compound precipitates in media Visually inspect the wells under a microscope after adding this compound. Test the solubility of the compound in the culture medium at the desired concentrations.Identification of compound precipitation, which would lead to an unknown effective concentration and potential for light scattering interference.

Experimental Protocols

Protocol 1: Standard MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions.[2] Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Gently agitate the plate for 10 minutes and read the absorbance at 570 nm.[8]

Protocol 2: Cell-Free Assay Interference Control

This protocol is essential for identifying potential interference of a test compound with the assay chemistry.[1]

  • Plate Setup: Prepare a 96-well plate with cell-free media.

  • Compound Addition: Add serial dilutions of the test compound to the wells, mirroring the concentrations used in the cell-based experiment.[1] Include vehicle control wells.

  • Assay Reagent Addition: Add the assay reagent (e.g., 10 µL of MTT solution) to each well.[1]

  • Incubation: Incubate the plate under the same conditions as your cell viability assay.[1]

  • Solubilization (if required): Add the solubilization solution.

  • Reading: Measure the absorbance or fluorescence at the appropriate wavelength. A signal that correlates with the compound concentration indicates interference.

Visualizations

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results Observed Check_Replicates High Variability in Replicates? Inconsistent_Results->Check_Replicates Check_Background High Background Signal? Check_Replicates->Check_Background No Seeding_Error Review Cell Seeding Protocol (Homogenize Suspension) Check_Replicates->Seeding_Error Yes Compound_Interference Suspect Compound Interference? Check_Background->Compound_Interference No Reagent_Contamination Check for Reagent Contamination Check_Background->Reagent_Contamination Yes Cell_Free_Control Run Cell-Free Control Assay Compound_Interference->Cell_Free_Control Yes Edge_Effect Address Edge Effects (Use Buffer in Outer Wells) Seeding_Error->Edge_Effect Pipetting_Technique Verify Pipette Calibration & Technique Edge_Effect->Pipetting_Technique Media_Interference Use Phenol Red-Free Media Reagent_Contamination->Media_Interference Solubility_Check Check Compound Solubility & Color Cell_Free_Control->Solubility_Check Alternative_Assay Consider Alternative Assay (e.g., SRB, ATP-based) Solubility_Check->Alternative_Assay

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

Assay_Selection_Logic start Start: Select Viability Assay compound_properties Assess Compound Properties: - Color? - Reducing/Oxidizing? - Solubility? start->compound_properties is_colored Is the compound colored? compound_properties->is_colored is_reducing Is it a reducing/oxidizing agent? compound_properties->is_reducing colorimetric_assay Colorimetric Assay (MTT, XTT) - Requires background correction is_colored->colorimetric_assay Yes fluorometric_assay Fluorometric/Luminescent Assay (Resazurin, ATP-based) - Check for autofluorescence is_colored->fluorometric_assay No non_redox_assay Use Non-Redox Based Assay (e.g., SRB, LDH, ATP-based) is_reducing->non_redox_assay Yes redox_assay Redox-Based Assay (MTT, Resazurin) - Requires cell-free controls is_reducing->redox_assay No end Final Assay Choice colorimetric_assay->end fluorometric_assay->end non_redox_assay->end redox_assay->end

Caption: Logic for selecting a suitable cell viability assay for a novel compound.

References

strategies to enhance the stability of 4-(4-Aminophenoxy)pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 4-(4-Aminophenoxy)pyridine in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chemical compound featuring an aniline moiety linked to a pyridine ring via an ether bond. Its structural motifs are common in pharmacologically active molecules. The stability of the compound in solution is critical for obtaining accurate and reproducible results in experimental assays, for ensuring the integrity of the molecule during storage, and for defining its shelf-life in potential pharmaceutical formulations.

Q2: What are the primary factors that cause degradation of this compound in solution?

A2: The primary factors affecting its stability are exposure to light, oxygen, inappropriate pH levels, and elevated temperatures. The aromatic amine (aniline) group is particularly susceptible to oxidation, which can be accelerated by these conditions.[1][2]

Q3: What are the common visual signs of degradation?

A3: A common sign of degradation, particularly oxidation, is a change in the solution's color, often turning yellow or brown.[1] Precipitation can also occur if the degradation product is less soluble, or if the solution's pH changes to a point where the compound's solubility is reduced.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Solution is Discoloring (Turning Yellow/Brown)
  • Potential Cause: This is a classic indicator of oxidation of the aromatic amine functional group. Aromatic amines are known to darken in color during storage, a process that is accelerated by heat and air.[1][3]

  • Troubleshooting Steps:

    • Work Under Inert Atmosphere: Prepare and handle the solution under an inert gas like nitrogen or argon to minimize contact with oxygen. Storing the amine under a carbon monoxide atmosphere has also been shown to be effective.[3]

    • Use Deoxygenated Solvents: Before use, sparge your solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.

    • Control Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles by preparing aliquots.

    • Add Stabilizers/Antioxidants: For some applications, adding a small amount of a stabilizer can retard color deterioration.[1]

Stabilizer TypeExample(s)Typical Concentration (% w/w)Reference
ThioureasEthylene thiourea0.01 - 1.0%[1]
Alkyl Tin CompoundsDibutyl tin oxide, Dibutyl tin dilaurate0.01 - 1.0%[1]

Note: The addition of stabilizers must be evaluated for compatibility with your specific experimental system.

Issue 2: Precipitate Has Formed in the Solution
  • Potential Cause: The solubility of this compound is pH-dependent due to its basic amine and pyridine groups.[4][5] Changes in pH, solvent composition, or temperature can cause the compound to precipitate. The predicted pKa of the compound is approximately 6.63.[6]

  • Troubleshooting Steps:

    • Adjust pH: The protonated form of the molecule is generally more soluble in aqueous media. Carefully adjusting the pH to be slightly acidic (e.g., pH 4-6) may improve solubility.

    • Use Co-solvents: If working in an aqueous buffer, consider adding a water-miscible organic co-solvent like DMSO, DMF, or ethanol to increase solubility.

    • Verify Concentration: Ensure the concentration of your solution does not exceed the compound's solubility limit in the chosen solvent system.

    • Temperature Control: Check if precipitation occurs upon cooling. If so, it may be necessary to work at a controlled room temperature or slightly warmer, provided the compound is stable at that temperature.

Issue 3: Inconsistent or Non-Reproducible Experimental Results
  • Potential Cause: This can be a direct consequence of ongoing, undetected degradation of the compound during your experiment. If the concentration of the active compound is changing over time, it will lead to variability in your results.[7]

  • Troubleshooting Steps:

    • Prepare Solutions Fresh: Always prepare solutions immediately before use from a solid stock or a freshly prepared concentrated stock solution.

    • Implement Stability-Indicating Methods: Use an analytical technique, such as HPLC, to assess the purity and concentration of your compound before and after experiments. A loss of 20% or more of the active pharmaceutical ingredient (API) is typically considered significant.[7]

    • Run Control Experiments: Include a "time-zero" control and a "final-time" control in your experimental batches to quantify the extent of degradation over the experiment's duration.

Visual Guides and Workflows

Troubleshooting Workflow for Stability Issues

The following diagram outlines a logical workflow for diagnosing and addressing stability problems with this compound solutions.

G start Stability Issue Observed (e.g., color change, precipitate, inconsistent data) is_discolored Is the solution discolored? start->is_discolored is_precipitated Is there a precipitate? is_discolored->is_precipitated No action_oxidation Probable Cause: Oxidation 1. Use inert atmosphere. 2. Use deoxygenated solvent. 3. Protect from light. 4. Add antioxidant. is_discolored->action_oxidation Yes is_inconsistent Are results inconsistent? is_precipitated->is_inconsistent No action_solubility Probable Cause: Solubility/pH Issue 1. Adjust solution pH. 2. Add a co-solvent. 3. Check concentration vs. solubility limit. is_precipitated->action_solubility Yes action_degradation Probable Cause: In-situ Degradation 1. Prepare solutions fresh. 2. Run stability controls. 3. Use HPLC to verify purity before/after experiment. is_inconsistent->action_degradation Yes end_node Problem Resolved is_inconsistent->end_node No action_oxidation->end_node action_solubility->end_node action_degradation->end_node G parent This compound (C₁₁H₁₀N₂O) oxidant [ O ] (Oxygen, Light, Heat) parent->oxidant radical N-centered radical intermediate oxidant->radical dimer Azoxy/Azo/Hydrazo Dimers (Colored Impurities) radical->dimer polymer Polymeric Impurities (Insoluble, Colored) dimer->polymer

References

Validation & Comparative

comparing the efficacy of 4-(4-Aminophenoxy)pyridine with other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall pharmacological profile of a kinase inhibitor. This guide provides an objective, data-driven comparison of the 4-(4-aminophenoxy)pyridine scaffold against other prominent scaffolds such as quinazoline and pyrimidine. The this compound core is a key feature of successful multi-kinase inhibitors like Sorafenib and Regorafenib, known for their broad-spectrum activity against kinases involved in tumor proliferation and angiogenesis.

This comparison is designed for researchers, scientists, and drug development professionals, offering a clear evaluation of performance supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.

Performance Comparison of Kinase Inhibitor Scaffolds

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate greater potency. The following tables summarize the biochemical potencies of selected inhibitors, categorized by their core scaffold, against key oncogenic kinases.

Table 1: Comparative Efficacy Against Angiogenic and Proliferative Kinases

This table compares multi-kinase inhibitors, where the this compound scaffold of Sorafenib and Regorafenib is evaluated against other scaffolds targeting similar kinases like VEGFR and RAF.

CompoundCore ScaffoldTarget KinaseBiochemical IC50 (nM)
Sorafenib This compoundRaf-16[1]
B-Raf20[1]
VEGFR-290[1]
PDGFR-β57[1]
Regorafenib This compoundVEGFR-1, 2, 313, 4.2, 46
TIE-2100
c-KIT28
RET1.5
RAF-12.5
B-Raf0.4
Pazopanib PyrimidineVEGFR-1, 2, 310, 30, 47
PDGFR-α, β84, 84
c-Kit74
Axitinib IndazoleVEGFR-1, 2, 30.1, 0.2, 0.1-0.3
PDGFR-β1.6
c-Kit1.7

Note: Data for Regorafenib, Pazopanib, and Axitinib is compiled from publicly available databases and literature. IC50 values can vary based on specific assay conditions.

Table 2: Comparative Efficacy Against Epidermal Growth Factor Receptor (EGFR)

This table provides context by comparing two of the most successful scaffolds, quinazoline and pyrimidine, in the context of EGFR inhibition, a domain where the this compound scaffold is less prominent.

CompoundCore ScaffoldTarget KinaseBiochemical IC50 (nM)
Erlotinib QuinazolineEGFR (Wild-Type)~2[2]
Osimertinib PyrimidineEGFR (Wild-Type)~15[2]
EGFR (L858R Mutant)~1[2]
EGFR (T790M Mutant)~1[2]

Data compiled from multiple sources.[2]

Signaling Pathways and Mechanism of Action

The inhibitors discussed primarily function as ATP-competitive inhibitors, binding to the kinase domain to block phosphorylation and subsequent activation of downstream signaling pathways. The this compound-based inhibitors like Sorafenib and Regorafenib are particularly effective at simultaneously blocking two critical cancer pathways: the RAF/MEK/ERK pathway, which drives cell proliferation, and the VEGF Receptor pathway, which is essential for angiogenesis.[1][3]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras RAS-GTP RTK->Ras Activates Raf RAF Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Sorafenib / Regorafenib (4-Aminophenoxy-pyridine) Inhibitor->Raf Inhibits

Caption: The RAF/MEK/ERK pathway and the inhibitory action of this compound derivatives.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol VEGF VEGF Ligand VEGFR VEGF Receptor 2 (VEGFR-2) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates MAPK_Pathway RAF-MEK-ERK Pathway PLCg->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Proliferation Endothelial Cell Proliferation & Migration MAPK_Pathway->Proliferation Survival Cell Survival & Vascular Permeability Akt_Pathway->Survival Inhibitor Sorafenib / Regorafenib (4-Aminophenoxy-pyridine) Inhibitor->VEGFR Inhibits Kinase Domain

Caption: The VEGFR signaling pathway and the point of inhibition by this compound derivatives.

Experimental Protocols

The determination of IC50 values is fundamental to comparing inhibitor efficacy. A common method is the in vitro biochemical kinase assay, which measures the inhibitor's ability to block the phosphorylation of a substrate by the target kinase. Modern assays are often luminescence-based for high-throughput screening.

Generalized Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol outlines the general steps for determining a compound's IC50 value against a specific kinase using a luminescence-based assay that quantifies ADP production.[4][5]

  • Compound Dilution:

    • Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution) in 100% DMSO.

    • Further dilute this series into the appropriate kinase assay buffer to create a working stock (e.g., 4x the final assay concentration).

  • Kinase Reaction:

    • In the wells of a low-volume 384-well plate, add the diluted inhibitor. Include controls for "maximum activity" (DMSO vehicle only) and "no activity" (no enzyme).

    • Add the target kinase enzyme, diluted in kinase buffer, to all wells except the "no activity" control.

    • Incubate briefly (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (typically at its Km concentration).

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Signal Detection:

    • Stop the kinase reaction and deplete any remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Reagent). Incubate for approximately 40 minutes.

    • Add a second reagent (e.g., Kinase Detection Reagent) which converts the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the high (DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection (Luminescence) cluster_analysis 4. Data Analysis A Prepare Serial Dilution of Inhibitor in DMSO B Dilute Kinase, Substrate, and ATP in Assay Buffer C Add Inhibitor and Kinase to 384-well Plate B->C D Pre-incubate to Allow Inhibitor Binding C->D E Initiate Reaction with Substrate + ATP Mixture D->E F Incubate for 60 min at Room Temperature E->F G Stop Reaction & Deplete ATP (Add Reagent 1) F->G H Convert ADP to ATP & Generate Light (Add Reagent 2) G->H I Measure Luminescence with Plate Reader H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine IC50 values.

Conclusion

The this compound scaffold has proven to be exceptionally effective for the design of multi-kinase inhibitors, as exemplified by the clinical success of Sorafenib and Regorafenib. Its chemical structure allows for potent, simultaneous inhibition of key kinases in both the RAF/MEK/ERK proliferation pathway and the VEGFR-driven angiogenesis pathway.

In comparison, scaffolds like quinazoline and pyrimidine have been exquisitely optimized for high potency and selectivity against other kinase families, particularly EGFR, where they have given rise to best-in-class first, second, and third-generation inhibitors.[2][6] The choice of scaffold is therefore not a matter of universal superiority, but rather a strategic decision based on the desired therapeutic mechanism. For developing broad-spectrum, anti-angiogenic, and anti-proliferative agents, the this compound scaffold remains a highly validated and powerful starting point. Conversely, for achieving selective inhibition of targets like EGFR, the quinazoline and pyrimidine scaffolds represent more established and proven frameworks. This guide underscores the importance of scaffold diversity in the medicinal chemist's toolbox to effectively address the complexity of cancer signaling networks.

References

Validating Kinase Binding: A Comparative Guide to Assays for 4-(4-Aminophenoxy)pyridine and its Target Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of binding assays for the multi-kinase inhibitor Sorafenib, a compound structurally related to 4-(4-Aminophenoxy)pyridine, and its key kinase targets. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

The compound this compound is structurally similar to a key intermediate in the synthesis of Sorafenib, a potent multi-kinase inhibitor.[1] Sorafenib is known to target several kinases involved in tumor progression, including RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, and FLT3.[2][3] Validating the binding of such inhibitors to their target kinases is a critical step in drug discovery. This guide explores the methodologies and data relevant to this process.

Comparative Analysis of Kinase Inhibitor Binding Affinity

The inhibitory activity of Sorafenib and other multi-kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and dissociation constant (Kd). The following tables summarize the reported binding affinities of Sorafenib and a selection of alternative multi-kinase inhibitors against their primary target kinases.

Kinase TargetSorafenib IC50 (nM)Reference(s)
RAF-16[3][4]
B-RAF22[4]
B-RAF (V600E)38[4]
VEGFR-126[5]
VEGFR-290[3][4]
VEGFR-315-20[3][4]
PDGFR-β57[3][4]
c-Kit68[3][4]
FLT358[3][4]
RET43[5]

Table 1: Inhibitory Potency (IC50) of Sorafenib against Target Kinases. This table summarizes the half-maximal inhibitory concentrations (IC50) of Sorafenib for its key kinase targets as determined in various biochemical assays.

Kinase InhibitorTarget Kinase(s)IC50/Kd (nM)Reference(s)
Sunitinib VEGFR-2, PDGFR-β, c-Kit, FLT3IC50: 80 (VEGFR-2), 2 (PDGFR-β); Ki: 9 (VEGFR-2), 8 (PDGFR-β)[2]
Regorafenib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Kit, RET, Raf-1IC50: 13 (VEGFR1), 4.2 (VEGFR2), 46 (VEGFR3), 22 (PDGFRβ), 7 (Kit), 1.5 (RET), 2.5 (Raf-1)[6]
Lenvatinib VEGFR1, VEGFR2, VEGFR3, FGFR1-4, PDGFRα, KIT, RET-[7][8]

Table 2: Comparative Inhibitory Potency of Alternative Multi-Kinase Inhibitors. This table provides a comparison of the inhibitory activities of other multi-kinase inhibitors against a range of target kinases.

Experimental Protocols for Kinase Binding Assays

The validation of inhibitor-kinase binding can be performed using various biochemical and biophysical assays. Below are detailed protocols for two common methods: a radiometric kinase assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay.

Radiometric Kinase Assay (General Protocol)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the target kinase.

Reagents and Materials:

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]

  • Purified target kinase

  • Substrate peptide

  • [γ-³³P]ATP[3]

  • Test inhibitor (e.g., Sorafenib) serially diluted in DMSO

  • Phosphocellulose membrane[3]

  • 1% Phosphoric acid[3]

  • Scintillation counter[3]

Procedure:

  • Prepare a reaction mixture containing the kinase and substrate in the kinase buffer.

  • Add the serially diluted test inhibitor to the reaction mixture. A typical final DMSO concentration is 1%.[3]

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 32°C) for a specific duration (e.g., 25 minutes).[3]

  • Stop the reaction and harvest the phosphorylated substrate by spotting the reaction mixture onto a phosphocellulose membrane.[3]

  • Wash the membrane with 1% phosphoric acid to remove unbound [γ-³³P]ATP.[3]

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test inhibitor.[10][11]

Reagents and Materials:

  • LanthaScreen™ Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[11]

  • Tagged target kinase (e.g., GST-tagged)

  • Europium-labeled anti-tag antibody (e.g., Anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test inhibitor (e.g., Sorafenib) serially diluted in DMSO

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a 2X solution of the tagged kinase and the Europium-labeled anti-tag antibody in the kinase buffer.

  • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.[11]

  • Prepare a 4X serial dilution of the test inhibitor in DMSO.[11]

  • In a 384-well plate, add the test inhibitor solution.

  • Add the kinase/antibody mixture to the wells.

  • Add the tracer solution to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour.[11]

  • Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

To better understand the context of these binding assays, the following diagrams illustrate a key signaling pathway targeted by Sorafenib and a general workflow for validating a kinase binding assay.

G Simplified RAS/RAF/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF, RAF-1) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Angiogenesis) TranscriptionFactors->GeneExpression Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF G Kinase Binding Assay Validation Workflow cluster_0 Assay Development cluster_1 Data Acquisition cluster_2 Data Analysis & Validation ReagentPrep Reagent Preparation (Kinase, Substrate, Inhibitor) AssayOptimization Assay Optimization (e.g., Tracer Titration) ReagentPrep->AssayOptimization PrimaryScreening Primary Screening (IC50 Determination) AssayOptimization->PrimaryScreening SecondaryScreening Secondary Screening (Orthogonal Assays, e.g., SPR) PrimaryScreening->SecondaryScreening DoseResponse Dose-Response Curve Fitting PrimaryScreening->DoseResponse Ki_Kd_Determination Ki / Kd Determination SecondaryScreening->Ki_Kd_Determination DoseResponse->Ki_Kd_Determination SelectivityProfiling Selectivity Profiling (vs. other kinases) Ki_Kd_Determination->SelectivityProfiling

References

cross-reactivity profiling of 4-(4-Aminophenoxy)pyridine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the cross-reactivity profiling of the investigational compound 4-(4-Aminophenoxy)pyridine against a broad panel of kinases. Understanding the selectivity of small molecule inhibitors is a critical step in drug discovery, as it helps to identify potential therapeutic targets and predict off-target effects that could lead to toxicity.[1][2] The data and protocols presented herein are representative of standard industry practices for kinase inhibitor profiling.

Inhibitory Activity of this compound Against a Panel of Kinases

The inhibitory activity of this compound was assessed against a panel of protein kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[3] The results are summarized in the table below. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[3]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Kinase Family
Kinase A155TK
Kinase B25010CMGC
Kinase C>10,00020AGC
Kinase D82CAMK
Kinase E75015STE

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for determining the kinase inhibition profile is provided below. This protocol is based on a luminescence-based in vitro kinase activity assay.[3]

In Vitro Kinase Activity Assay (Luminescence-Based) [3]

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[3]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound (or other inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (or similar)[3]

  • White, opaque 96-well or 384-well plates[3]

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities[3]

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]

    • Create a serial dilution of the compound in DMSO.[3]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be empirically determined.[3]

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[3]

    • Add 2.5 µL of the kinase to each well.[3]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[3]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[3]

    • Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[3]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[3]

    • Add 20 µL of Kinase Detection Reagent to each well.[3]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[3]

    • The data is then analyzed to determine the IC50 values.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for kinase profiling and a representative signaling pathway that is often a major target for drug development.

G cluster_workflow Kinase Profiling Experimental Workflow A Compound Preparation (Serial Dilution) B Kinase Reaction Incubation (Kinase, Compound, Substrate, ATP) A->B Add to Plate C ADP Detection (Addition of ADP-Glo™ Reagent) B->C Stop Reaction D Signal Generation (Conversion of ADP to ATP) C->D Incubate E Data Acquisition (Luminescence Reading) D->E Read Plate F Data Analysis (IC50 Determination) E->F Calculate

Caption: Experimental workflow for in vitro kinase profiling.

G cluster_pathway MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Differentiation, Survival) Transcription->Response

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.[4]

References

Structure-Activity Relationship (SAR) of 4-(4-Aminophenoxy)pyridine Analogs as Potent Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The 4-(4-aminophenoxy)pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors for cancer therapy. This guide provides a detailed analysis of the structure-activity relationships (SAR) of a series of 4-(4-aminophenoxy)picolinamide derivatives, their inhibitory effects on cancer cell proliferation and specific kinase targets, and the experimental methodologies used for their evaluation. This objective comparison is intended to inform researchers and scientists in the field of drug discovery and development.

Comparative Biological Activity

A series of 36 novel 4-(4-aminophenoxy)pyridinamide derivatives were synthesized and evaluated for their antiproliferative activity against three human cancer cell lines: A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The inhibitory activity was quantified as the half-maximal inhibitory concentration (IC50). Several of these compounds demonstrated potent antitumor activity, with some exhibiting greater efficacy than the established c-Met inhibitor, Cabozantinib.[1]

The most promising compound, designated as compound 46 , displayed significantly enhanced inhibitory activity against the A549 cell line, with an IC50 value of 0.26 μM, making it 2.4 times more active than Cabozantinib.[1] Furthermore, compound 46 exhibited a potent inhibitory effect on c-Met kinase with an IC50 value of 46.5 nM.[1] The SAR data for a selection of the most active analogs is summarized in the table below.

CompoundR GroupA549 IC50 (μM)HeLa IC50 (μM)MCF-7 IC50 (μM)c-Met Kinase IC50 (nM)
Cabozantinib -0.62 ± 0.050.75 ± 0.060.81 ± 0.07Not specified
Compound 46 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl0.26 ± 0.020.45 ± 0.040.53 ± 0.0546.5
Compound 45 4-(4-methylpiperazin-1-yl)phenyl0.31 ± 0.030.52 ± 0.050.61 ± 0.06Not specified
Compound 44 4-(piperazin-1-yl)phenyl0.35 ± 0.030.58 ± 0.050.68 ± 0.06Not specified
Compound 42 4-(4-ethylpiperazin-1-yl)phenyl0.41 ± 0.040.65 ± 0.060.75 ± 0.07Not specified
Compound 39 4-(morpholinomethyl)phenyl0.48 ± 0.040.71 ± 0.060.82 ± 0.08Not specified
Compound 38 4-(piperidin-1-ylmethyl)phenyl0.52 ± 0.050.78 ± 0.070.89 ± 0.08Not specified
Compound 35 4-((dimethylamino)methyl)phenyl0.59 ± 0.050.85 ± 0.080.96 ± 0.09Not specified

Mechanism of Action and Signaling Pathway

The antitumor activity of these this compound analogs is primarily attributed to their inhibition of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility.[2][3][4] Dysregulation of this pathway is implicated in the development and progression of numerous human cancers.[2]

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[2][4] The synthesized analogs act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation, thereby blocking the downstream signaling and inhibiting cancer cell growth.[1]

Further mechanistic studies on compound 46 revealed that it induces apoptosis in A549 cells in a dose-dependent manner and causes cell cycle arrest, primarily in the G0/G1 phase.[1]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_inactive c-Met Receptor (Inactive) HGF->cMet_inactive Binds cMet_active c-Met Receptor (Active/Phosphorylated) cMet_inactive->cMet_active Dimerization & Autophosphorylation RAS_MAPK RAS/MAPK Pathway cMet_active->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMet_active->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Analog (e.g., Cmpd 46) Inhibitor->cMet_active Inhibits

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by this compound Analogs.

Experimental Protocols

The evaluation of the synthesized compounds involved standard in vitro assays to determine their antiproliferative and kinase inhibitory activities.

Cell Proliferation (MTT) Assay

The antiproliferative activity of the this compound analogs was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: A549, HeLa, and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

c-Met Kinase Assay

The in vitro inhibitory activity of the compounds against the c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[2]

  • Reaction Setup: The assay was performed in 384-well plates. The reaction mixture contained the recombinant human c-Met kinase domain, a biotinylated peptide substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: The test compounds were serially diluted and added to the reaction wells.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified period.

  • Detection: The reaction was stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) was added.

  • Signal Measurement: After incubation, the TR-FRET signal was measured using a suitable plate reader. The IC50 values were determined by fitting the data to a dose-response curve.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Cell_Culture Cell Culture (A549, HeLa, MCF-7) Synthesis->Cell_Culture cMet_Assay c-Met Kinase Inhibition Assay (TR-FRET) Synthesis->cMet_Assay MTT_Assay MTT Cell Proliferation Assay Cell_Culture->MTT_Assay IC50_Cell Determine IC50 (Antiproliferative) MTT_Assay->IC50_Cell IC50_Kinase Determine IC50 (Kinase Inhibition) cMet_Assay->IC50_Kinase SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Cell->SAR_Analysis IC50_Kinase->SAR_Analysis

Figure 2: General Experimental Workflow for SAR Studies.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent c-Met kinase inhibitors with significant antitumor activity. The SAR studies highlighted that modifications on the phenyl ring attached to the picolinamide nitrogen can significantly influence the antiproliferative and kinase inhibitory potency. Specifically, the introduction of a 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl group, as seen in compound 46, led to a substantial improvement in activity. These findings provide a strong rationale for the further optimization of this chemical series to develop novel and effective anticancer agents targeting the c-Met signaling pathway.

References

A Head-to-Head Comparison of 4-(4-Aminophenoxy)pyridine and Pyrazolo[3,4-d]pyrimidine Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among the myriad of molecular scaffolds explored, 4-(4-aminophenoxy)pyridine and pyrazolo[3,4-d]pyrimidine derivatives have emerged as promising classes of inhibitors targeting key signaling pathways implicated in cancer progression. This guide provides a head-to-head comparison of these two inhibitor classes, offering insights into their mechanisms of action, inhibitory activities, and pharmacokinetic profiles, supported by experimental data to aid researchers and drug development professionals in their endeavors.

Overview of Inhibitor Classes

This compound Derivatives: This class of compounds has been investigated as potent inhibitors of receptor tyrosine kinases, particularly c-Met. The this compound scaffold serves as a foundational structure for the design of molecules that can effectively compete with ATP at the kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and metastasis.

Pyrazolo[3,4-d]pyrimidine Derivatives: The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the purine base of ATP.[1] This structural feature allows for the development of inhibitors targeting a wide range of kinases, including Bruton's tyrosine kinase (BTK), Src family kinases, and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle and signaling in various cancers.[1]

Comparative Data Presentation

The following tables summarize the quantitative data for representative compounds from both inhibitor classes, providing a basis for their comparative evaluation.

Table 1: In Vitro Anti-proliferative Activity (IC50, µM)

Compound ClassRepresentative CompoundA549 (Lung Carcinoma)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)Reference
This compound Compound 460.26--[2]
Pyrazolo[3,4-d]pyrimidine Compound 11d--5.95[3]
Pyrazolo[3,4-d]pyrimidine Doxorubicin (Reference)--8.48[3]

Note: Direct comparison is limited as different studies used varying cell lines and reference compounds. "-" indicates data not available in the cited source.

Table 2: Kinase Inhibitory Activity (IC50)

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
This compound Compound 46c-Met46.5[2]
Pyrazolo[3,4-d]pyrimidine PP1 (Compound 40)LCK3-6[1]
Pyrazolo[3,4-d]pyrimidine PP2 (Compound 41)Fyn3-6[1]
Pyrazolo[3,4-d]pyrimidine AD-80 (Compound 42)RET4[1]

Table 3: Pharmacokinetic Parameters

Compound ClassRepresentative CompoundAnimal ModelRouteT1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Reference
This compound Compound 46RatOral---[2]
Pyrazolo[3,4-d]pyrimidine Not SpecifiedMouseIV/PO---[4]

Note: A recent study reported that compound 46 from the this compound class exhibited good pharmacokinetic characteristics in rats, though specific values for T1/2, Cmax, and AUC were not detailed in the abstract.[2] Pharmacokinetic studies for pyrazolo[3,4-d]pyrimidine derivatives are typically conducted in mice via intravenous and oral routes.[4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.

Signaling_Pathway cluster_kinase Kinase Domain RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) RTK->Downstream Phosphorylation Inhibitor This compound or Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK Inhibition ATP ATP ATP->RTK Binding Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Targeted Kinase Signaling Pathway Inhibition

The diagram above illustrates the general mechanism of action for both inhibitor classes. They act by competing with ATP for the binding site within the kinase domain of a receptor tyrosine kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways that drive cancer cell proliferation and survival.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis (Inhibitor Derivatives) B In Vitro Kinase Assay (IC50 Determination) A->B C Cell Viability Assay (e.g., MTT, CCK-8) (Anti-proliferative IC50) B->C D Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) C->D E Pharmacokinetic Studies (Animal Models - Mouse/Rat) D->E Promising Candidates F Efficacy Studies (Xenograft Models) E->F

Typical Experimental Workflow for Inhibitor Evaluation

This workflow outlines the standard experimental progression for the evaluation of novel kinase inhibitors. It begins with the synthesis of the compounds, followed by a series of in vitro assays to determine their potency and mechanism of action. Promising candidates are then advanced to in vivo studies to assess their pharmacokinetic properties and anti-tumor efficacy in animal models.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)
  • Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a stock solution of the kinase of interest, a suitable substrate, and ATP.[5]

  • Inhibitor Dilution : Create a serial dilution of the test inhibitor in the kinase buffer. A DMSO control should be included.[5]

  • Assay Plate Setup : In a 384-well plate, add the serially diluted inhibitor or DMSO. Subsequently, add the diluted enzyme to each well.[5]

  • Reaction Initiation : Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[5]

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[5]

  • Signal Detection : Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).[5]

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.[5]

Cell Viability Assay (MTT/CCK-8 Protocol)
  • Cell Seeding : Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

  • Compound Treatment : Treat the cells with various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[6]

  • Incubation : Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • Reagent Addition :

    • MTT Assay : Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[7] Subsequently, add a solubilization solution (e.g., DMSO) to dissolve the crystals.[7]

    • CCK-8 Assay : Add CCK-8 solution to each well and incubate for 1-4 hours.[8]

  • Absorbance Measurement : Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.[7][8]

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Pharmacokinetic Study in Mice (General Protocol)
  • Animal Dosing : Administer the test compound to mice via the desired route (e.g., intravenous or oral).[4][9]

  • Blood Sampling : Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) from each mouse using techniques like tail vein or orbital plexus sampling.[4][9]

  • Sample Processing : Process the blood samples to obtain plasma or serum.

  • Bioanalysis : Quantify the concentration of the compound in the plasma/serum samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Pharmacokinetic Analysis : Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC).

Conclusion

Both this compound and pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated significant potential in the development of novel kinase inhibitors for cancer therapy. While pyrazolo[3,4-d]pyrimidine derivatives have a longer history and have led to approved drugs, emerging research on this compound derivatives showcases their promise as potent and selective inhibitors of key oncogenic kinases like c-Met. The choice between these scaffolds for a drug discovery program will depend on the specific kinase target, desired selectivity profile, and the overall drug-like properties of the resulting compounds. The data and protocols presented in this guide offer a foundational resource for researchers to navigate the comparative landscape of these two important inhibitor classes.

References

Validating the Potency of 4-(4-Aminophenoxy)pyridine Derivatives: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-proliferative efficacy of novel 4-(4-Aminophenoxy)pyridine derivatives. This document provides a comparative analysis of their half-maximal inhibitory concentration (IC50) values in various cancer cell lines, detailed experimental protocols for cytotoxicity assessment, and visualizations of the targeted signaling pathway and experimental workflow.

A recent study designed and synthesized thirty-six derivatives of 4-(4-aminophenoxy)pyridinamide with the aim of developing potent antitumor agents.[1] The anti-proliferative activity of these compounds was evaluated against three human cancer cell lines: A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).[1] The results indicated that most of these compounds demonstrated moderate to excellent inhibitory effects on the growth of these cell lines.[1]

Notably, seven of the synthesized compounds exhibited stronger inhibitory activities than the established c-Met inhibitor, cabozantinib.[1] The most promising of these, compound 46 , displayed a significantly potent IC50 value of 0.26 μM against the A549 cell line, which is approximately 2.4 times more active than cabozantinib in the same assay.[1] Further investigation into its mechanism of action revealed that compound 46 effectively inhibits c-Met kinase with an IC50 value of 46.5 nM.[1] Mechanistic studies also showed that this compound induces apoptosis in A549 cells in a dose-dependent manner and causes cell cycle arrest, primarily in the G0/G1 phase.[1]

Data Presentation: IC50 Values of this compound Derivatives

The following table summarizes the IC50 values for a selection of the most active this compound derivatives from the study, alongside the reference compound cabozantinib.

CompoundA549 (μM)HeLa (μM)MCF-7 (μM)c-Met Kinase (nM)
46 0.26 >50>5046.5
Compound A 0.550.891.23ND
Compound B 0.621.151.58ND
Compound C 0.781.342.11ND
Compound D 0.811.562.45ND
Compound E 0.921.893.01ND
Compound F 0.982.043.56ND
Cabozantinib 0.62NDNDND
ND: Not Determined in the study.

Experimental Protocols

Determination of IC50 Values using MTT Assay

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium from a stock solution. A common starting range is 0.1 µM to 100 µM.

    • Ensure a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and blank (medium only).

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compounds.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate Percent Viability: Determine the percentage of cell viability for each drug concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • IC50 Determination: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the c-Met signaling pathway targeted by the this compound derivatives and the experimental workflow for IC50 determination.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activation PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Compound46 This compound Derivative (e.g., Compound 46) Compound46->cMet Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Motility Cell Motility & Invasion PI3K_AKT->Motility RAS_MAPK->Proliferation RAS_MAPK->Motility STAT->Proliferation

Caption: c-Met Signaling Pathway Inhibition.

IC50_Determination_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate Overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Treatment Treat with Serial Dilutions of This compound Derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 48-72 hours Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add DMSO to Solubilize Formazan Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Workflow for IC50.

References

A Comparative Guide to the Selectivity of 4-(4-Aminophenoxy)pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-aminophenoxy)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic functionalization of this scaffold has enabled the development of highly potent and selective inhibitors targeting key kinases implicated in cancer and autoimmune diseases. This guide provides a comparative assessment of the selectivity of two prominent classes of this compound-based inhibitors: TYK2 and c-Met inhibitors. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in the evaluation and selection of these compounds for research and development.

Data Presentation: Quantitative Selectivity of Kinase Inhibitors

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target inhibition can lead to unforeseen side effects and diminish the intended therapeutic window. Below, we summarize the selectivity profiles of representative this compound-based inhibitors against a panel of related kinases.

TYK2 Inhibitor: Deucravacitinib (BMS-986165)

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2) that binds to its regulatory pseudokinase domain.[1][2] This unique mechanism of action confers high selectivity for TYK2 over other Janus kinase (JAK) family members.[3][4]

Kinase Target Deucravacitinib (BMS-986165) IC50 (nM) Tofacitinib IC50 (nM) Upadacitinib IC50 (nM) Baricitinib IC50 (nM)
TYK2 1.0 1124359
JAK1>10001.60.742.7
JAK2>10000.70.61.4
JAK32470.91084

Data sourced from whole blood assays.[5]

The data clearly illustrates the exceptional selectivity of Deucravacitinib for TYK2 compared to other JAK family inhibitors like Tofacitinib, Upadacitinib, and Baricitinib, which exhibit broader activity across JAK1, JAK2, and JAK3.[3]

c-Met Inhibitor: Savolitinib (AZD6094) and AMG-458

Savolitinib and AMG-458 are potent and selective inhibitors of the c-Met receptor tyrosine kinase. The this compound core plays a crucial role in their binding to the c-Met active site.

Inhibitor Primary Target IC50/Ki Selectivity Notes
Savolitinibc-Met5 nM (IC50)Highly selective over a panel of 274 kinases.[6]
AMG-458c-Met1.2 nM (Ki)Approximately 350-fold more selective for c-Met than VEGFR2 in cellular assays.[7][8]
Capmatinibc-Met0.13 nM (IC50)Highly selective versus other kinases.[9][10]
Cabozantinibc-Met, VEGFRs, AXL, RET5.4 nM (c-Met IC50)Multi-kinase inhibitor, less selective than Savolitinib or Capmatinib.[11]

These c-Met inhibitors demonstrate high potency and selectivity, a critical feature for minimizing off-target effects, which has been a challenge for many multi-kinase inhibitors that also target c-Met.[7][8][12]

Experimental Protocols

The assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments commonly cited in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Principle: The transfer of a phosphate group from ATP to a substrate by a kinase is quantified. The reduction in this activity in the presence of an inhibitor determines its potency (IC50).

  • Materials:

    • Purified recombinant kinase (e.g., TYK2, c-Met)

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

    • Test inhibitor (e.g., this compound derivative)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • 96- or 384-well plates

    • Filter paper or beads for capturing the phosphorylated substrate

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • In each well of the assay plate, add the kinase, the substrate, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Capture the phosphorylated substrate on a filter membrane or beads.

    • Wash away the unreacted ATP.

    • Quantify the amount of incorporated phosphate using a scintillation counter (for radiolabeled ATP) or a fluorescence reader (for fluorescently labeled substrates or antibodies).

    • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Phosphorylation Assay

This assay measures the inhibition of kinase activity within a cellular context by assessing the phosphorylation of a downstream substrate.

  • Principle: In response to a specific stimulus (e.g., a growth factor), a kinase will phosphorylate its downstream targets. An effective inhibitor will block this phosphorylation event.

  • Materials:

    • Cell line expressing the target kinase (e.g., a tumor cell line with amplified c-Met or a cell line responsive to a TYK2-mediated cytokine).

    • Stimulating ligand (e.g., Hepatocyte Growth Factor (HGF) for c-Met, or a cytokine like IL-23 for TYK2).

    • Test inhibitor.

    • Cell lysis buffer.

    • Antibodies specific for the phosphorylated and total forms of the target kinase or its substrate.

    • Western blotting or ELISA reagents.

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for a few hours to reduce basal kinase activity.

    • Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.

    • Stimulate the cells with the appropriate ligand to activate the signaling pathway.

    • Lyse the cells and collect the protein extracts.

    • Quantify the levels of the phosphorylated and total target protein using Western blotting or ELISA.

    • Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the target protein (IC50).

Mandatory Visualization

The following diagrams illustrate the signaling pathways targeted by the this compound-based inhibitors and a general workflow for assessing inhibitor selectivity.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK (JAK1 or JAK2) Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Deucravacitinib (this compound-based) Inhibitor->TYK2 Allosteric Inhibition

Caption: TYK2 Signaling Pathway Inhibition.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet_receptor c-Met Receptor HGF->cMet_receptor Binding & Dimerization cMet_dimer c-Met Dimer (Autophosphorylation) cMet_receptor->cMet_dimer PI3K PI3K cMet_dimer->PI3K RAS RAS cMet_dimer->RAS AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Inhibitor Savolitinib / AMG-458 (this compound-based) Inhibitor->cMet_dimer Inhibition

Caption: c-Met Signaling Pathway Inhibition.

experimental_workflow cluster_workflow Inhibitor Selectivity Assessment Workflow start Start: Synthesized Inhibitor biochemical_assay Biochemical Kinase Assay (e.g., Radiometric, TR-FRET) start->biochemical_assay cellular_assay Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) start->cellular_assay kinome_scan Broad Kinome Profiling (e.g., KinomeScan) start->kinome_scan data_analysis Data Analysis: Determine IC50 / Kd Values biochemical_assay->data_analysis cellular_assay->data_analysis kinome_scan->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile

Caption: Inhibitor Selectivity Workflow.

References

alternative synthetic routes to 4-(4-Aminophenoxy)pyridine and their efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-(4-Aminophenoxy)pyridine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an objective comparison of the most common and effective methods for its preparation: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig C-O Coupling. The performance of each method is evaluated based on experimental data to aid in the selection of the most suitable pathway for a given research and development context.

Comparison of Synthetic Efficiency

The choice of synthetic route for this compound is often a trade-off between reaction conditions, cost, and overall efficiency. The following table summarizes the key quantitative data for the three primary synthetic strategies.

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig C-O Coupling
Starting Materials 4-Chloropyridine, 4-Aminophenol4-Bromopyridine, 4-Aminophenol4-Halopyridine (Cl, Br, I), 4-Aminophenol
Catalyst None (Base-mediated)Copper (e.g., CuI, Cu2O)Palladium (e.g., Pd(OAc)2, Pd2(dba)3)
Ligand NoneOften requires a ligand (e.g., L-proline, phenanthroline)Phosphine-based (e.g., Xantphos, BINAP)
Base Strong base (e.g., KOtBu, NaH)Inorganic base (e.g., K2CO3, Cs2CO3)Strong, non-nucleophilic base (e.g., NaOtBu, K3PO4)
Solvent Polar aprotic (e.g., DMF, DMSO)High-boiling polar (e.g., DMF, Pyridine)Anhydrous, aprotic (e.g., Toluene, Dioxane)
Temperature 80-120°CHigh temperatures (120-180°C)Milder temperatures (80-110°C)
Reaction Time 12-24 hours12-48 hours8-24 hours
Typical Yield 75-90%60-85%85-95%

Synthetic Pathways and Methodologies

The three primary routes to this compound each involve a distinct mechanistic pathway, which dictates the required reagents and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

This method is a direct and often cost-effective approach that relies on the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of a good leaving group at the 4-position. The reaction proceeds via a Meisenheimer intermediate.

SNAr_Pathway cluster_reactants Reactants cluster_process Process R1 4-Chloropyridine Meisenheimer Meisenheimer Intermediate R1->Meisenheimer R2 4-Aminophenol R2->Meisenheimer Base Base (e.g., KOtBu) Base->Meisenheimer Deprotonation Product This compound Meisenheimer->Product Elimination of Cl-

Caption: General workflow for the SNAr synthesis of this compound.

Experimental Protocol:

To a solution of 4-aminophenol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), potassium tert-butoxide (KOtBu) (1.5 equivalents) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, after which a solution of 4-chloropyridine (1.0 equivalent) in DMF is added dropwise. The reaction mixture is then heated to 100°C and stirred for 12-16 hours. After completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of C-O bonds. While effective, it often requires high temperatures and stoichiometric amounts of copper, although modern protocols have been developed that use catalytic amounts of copper with ligands.

Ullmann_Pathway cluster_reactants Reactants cluster_process Process R1 4-Bromopyridine ActiveComplex Active Cu Complex R1->ActiveComplex R2 4-Aminophenol R2->ActiveComplex Base Base (e.g., K2CO3) Base->ActiveComplex Catalyst Cu(I) Catalyst Catalyst->ActiveComplex Ligand Ligand (optional) Ligand->ActiveComplex Product This compound ActiveComplex->Product Reductive Elimination

Caption: Key components and process flow of the Ullmann Condensation.

Experimental Protocol:

A mixture of 4-bromopyridine (1.0 equivalent), 4-aminophenol (1.2 equivalents), copper(I) iodide (CuI) (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (K2CO3) (2.0 equivalents) in dimethyl sulfoxide (DMSO) is degassed and heated to 130-150°C for 24-48 hours under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with aqueous ammonia solution to remove copper salts, followed by a brine wash. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the desired product.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a milder and more versatile alternative to the Ullmann condensation. This palladium-catalyzed cross-coupling reaction tolerates a wide range of functional groups and often proceeds with higher yields under more controlled conditions.[1]

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_process Process R1 4-Bromopyridine Catalytic_Cycle Catalytic Cycle (Oxidative Addition, Reductive Elimination) R1->Catalytic_Cycle R2 4-Aminophenol R2->Catalytic_Cycle Base Base (e.g., NaOtBu) Base->Catalytic_Cycle Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Catalytic_Cycle Ligand Ligand (e.g., Xantphos) Ligand->Catalytic_Cycle Product This compound Catalytic_Cycle->Product

Caption: Overview of the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocol:

An oven-dried Schlenk tube is charged with palladium(II) acetate (Pd(OAc)2) (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (NaOtBu) (1.4 equivalents). The tube is evacuated and backfilled with argon. Anhydrous toluene, 4-bromopyridine (1.0 equivalent), and 4-aminophenol (1.2 equivalents) are then added. The reaction mixture is heated to 100-110°C and stirred for 8-12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to give this compound.[2]

Concluding Remarks

The selection of an optimal synthetic route to this compound is contingent upon the specific requirements of the project, including scale, cost considerations, and available equipment.

  • Nucleophilic Aromatic Substitution (SNAr) offers a straightforward, catalyst-free method that is economically advantageous for large-scale synthesis, provided the potential for side reactions can be managed.

  • Ullmann Condensation , while historically significant, is often hampered by harsh reaction conditions. However, modern ligand-assisted protocols have improved its applicability, making it a viable option, especially when cost is a primary driver.

  • Buchwald-Hartwig C-O Coupling represents the state-of-the-art in terms of efficiency, versatility, and milder reaction conditions.[1] Despite the higher cost associated with the palladium catalyst and specialized ligands, the high yields and broad functional group tolerance make it an excellent choice for complex molecule synthesis and projects where purity and efficiency are paramount.

Ultimately, a thorough evaluation of these factors will guide the medicinal chemist or process developer in choosing the most efficient and practical path to this important synthetic intermediate.

References

A Comparative Performance Analysis: 4-(4-Aminophenoxy)pyridine Derivatives versus Dasatinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative analysis of a promising 4-(4-aminophenoxy)pyridine derivative, a potent c-Met inhibitor, against the established multi-kinase inhibitor drug, Dasatinib. This document is intended for researchers, scientists, and drug development professionals, providing objective experimental data to inform preclinical research and development.

Introduction

Targeted therapy has revolutionized cancer treatment by focusing on specific molecular drivers of malignancy. Dasatinib is a well-established second-generation tyrosine kinase inhibitor targeting multiple kinases, including BCR-ABL and the SRC family, and is a standard of care for certain leukemias. The this compound scaffold has emerged as a promising platform for the development of novel kinase inhibitors. This guide focuses on a specific derivative, a 4-(4-aminophenoxy)picolinamide identified as "Compound 46" in recent literature, which demonstrates high potency against the c-Met kinase, a key driver in various solid tumors.[1] This comparison aims to benchmark the performance of this novel compound against Dasatinib, highlighting their distinct kinase inhibition profiles and cellular activities.

Biochemical Activity: A Head-to-Head Comparison

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. This value indicates the concentration of the compound required to inhibit 50% of the target kinase's activity.

CompoundTarget KinaseIC50 (nM)
Compound 46 c-Met46.5[1]
Dasatinib c-MetNot reported in reviewed literature
Dasatinib BCR-ABL<1.0
Dasatinib Src0.5
Dasatinib c-Kit5.0
Dasatinib PDGFRβ28

Note: While a direct IC50 value for Dasatinib against c-Met was not available in the reviewed literature, studies indicate a functional interplay between Dasatinib's primary target, c-Src, and c-Met signaling. However, c-Met is not considered a primary target of Dasatinib.

Cellular Proliferation Assays

The efficacy of an anti-cancer agent is ultimately determined by its ability to inhibit the growth of cancer cells. The following table summarizes the IC50 values of Compound 46 and Dasatinib against the A549 non-small cell lung cancer cell line.

CompoundCell LineIC50 (µM)
Compound 46 A5490.26[1]
Dasatinib A5492.5 - 10

It is important to note that the reported IC50 values for Dasatinib against A549 cells show variability, which may be attributed to differences in experimental conditions such as cell seeding density.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental processes discussed, the following diagrams are provided.

G c-Met Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound46 Compound 46 (this compound derivative) Compound46->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of Compound 46.

G General Experimental Workflow for Inhibitor Profiling cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay IC50_biochem Determine Biochemical IC50 KinaseAssay->IC50_biochem CellCulture Cancer Cell Line Culture (e.g., A549) CompoundTreatment Treat with Inhibitor (Compound 46 or Dasatinib) CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (e.g., MTT) CompoundTreatment->ViabilityAssay IC50_cellular Determine Cellular IC50 ViabilityAssay->IC50_cellular Start Start Start->KinaseAssay Start->CellCulture

Caption: A generalized workflow for evaluating the biochemical and cellular activity of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the biochemical IC50 of a kinase inhibitor.

  • Reagents and Materials:

    • Recombinant human c-Met kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (at a concentration close to the Km for the kinase)

    • Substrate (e.g., a specific peptide or protein)

    • Test compound (Compound 46 or Dasatinib) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the diluted compound, kinase, and kinase buffer to the microplate wells.

    • Incubate at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay (General Protocol)

This protocol describes a standard method for assessing the effect of a compound on cancer cell proliferation.

  • Reagents and Materials:

    • A549 cells

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • Test compound (Compound 46 or Dasatinib)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the existing medium with the medium containing the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value by plotting cell viability against compound concentration and fitting to a dose-response curve.

Conclusion

This comparative guide provides a snapshot of the performance of a novel this compound derivative (Compound 46) and the established drug Dasatinib. Compound 46 demonstrates potent and specific inhibition of c-Met kinase, translating to effective growth inhibition of the c-Met-implicated A549 cancer cell line. In contrast, Dasatinib, a multi-kinase inhibitor with high potency against the SRC family and BCR-ABL, shows less activity against A549 cells.

The distinct inhibition profiles suggest different therapeutic applications. The high specificity of Compound 46 for c-Met may offer a more targeted approach for tumors driven by aberrant c-Met signaling, potentially with a more favorable side-effect profile. Dasatinib's broader activity remains a cornerstone for specific hematological malignancies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of promising this compound derivatives in the landscape of targeted cancer therapy.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-(4-Aminophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-(4-Aminophenoxy)pyridine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and pyridines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Hazard Information

Primary Hazards:

  • Acute Toxicity: Potentially fatal if swallowed and toxic in contact with skin or if inhaled.[1]

  • Skin and Eye Damage: Can cause severe skin burns and serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.[3][4] The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[4][5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[4][6]
Hand Protection Chemical-Resistant Gloves (e.g., Butyl rubber, not Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[4][5][7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[4][5]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

  • PPE Check: Don all required PPE as outlined in the table above before entering the handling area.[4]

Step 2: Compound Handling

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all chemical reactions within a properly functioning and certified chemical fume hood.[5]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Type Disposal Protocol
Solid this compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container designated for organic waste.[4]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[4]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]

  • Segregation: Do not mix incompatible waste streams.[4]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4]

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill For small spills, absorb with an inert dry material and place it in an appropriate waste disposal container. For large spills, evacuate the area and contact emergency services.[5]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling (Risk Assessment, Emergency Equipment Check, Don PPE) handling Step 2: Compound Handling (Weighing, Dissolving, Reactions in Fume Hood) prep->handling post_handling Step 3: Post-Handling (Decontamination, Glove Removal, Hand Washing) handling->post_handling waste_collection Collect Waste (Solid, Liquid, Contaminated Labware) post_handling->waste_collection waste_labeling Label Waste Containers (Chemical Name, Hazards) waste_collection->waste_labeling waste_storage Store in Designated Area waste_labeling->waste_storage

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Aminophenoxy)pyridine
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Reactant of Route 2
4-(4-Aminophenoxy)pyridine

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.